Technical Documentation Center

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
  • CAS: 2137916-60-8

Core Science & Biosynthesis

Foundational

CAS registry number search for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Title: Navigating the 3D Chemical Space: A Technical Guide to CAS 2137916-60-8 [(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine] Executive Summary In contemporary drug discovery, the transition from planar, sp²-hybri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the 3D Chemical Space: A Technical Guide to CAS 2137916-60-8 [(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine]

Executive Summary

In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional scaffolds—often termed "escaping flatland" ()—is a critical strategy for improving clinical success rates. This whitepaper provides an in-depth technical analysis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS Registry Number: 2137916-60-8), a highly specialized bicyclic building block. By detailing its chemical informatics, structural rationale, and synthetic integration, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals seeking to leverage advanced bioisosteres.

Chemical Informatics and Registry Data

A rigorous CAS registry search is the foundational step in compound procurement and validation. Querying CAS 2137916-60-8 reveals a unique bridged bicyclic primary amine[1]. The molecule is characterized by a 100% Fsp³ fraction (fraction of sp³ hybridized carbons), making it an ideal candidate for lead optimization where three-dimensionality is required to enhance target selectivity and reduce off-target promiscuity.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
Chemical Name (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
CAS Registry Number 2137916-60-8
Molecular Formula C9H17NO
Monoisotopic Mass 155.13101 Da
SMILES CC12CCC(CC1)(CO2)CN
Structural Class Bridged oxabicyclic primary amine

Structural Rationale in Medicinal Chemistry

The strategic value of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine lies in its precise geometric constraints and functional group placement. As an application scientist, one must look beyond the basic formula to understand the causality of its design:

  • The Oxa-Bridge (Hydrogen Bond Acceptor): Purely carbocyclic bicyclo[2.2.2]octanes are highly lipophilic, often leading to poor aqueous solubility. The incorporation of an ethereal oxygen atom in the bridge significantly lowers the partition coefficient (logP) and increases the Topological Polar Surface Area (TPSA), thereby improving the overall ADME profile[2].

  • Bridgehead Methylation (Metabolic Shielding): The methyl group at the C1 bridgehead position provides critical steric shielding. In biological systems, bridgehead carbons are highly susceptible to hydroxylation by Cytochrome P450 (CYP450) enzymes. The C1-methyl group effectively blocks this metabolic liability, increasing the half-life of the resulting drug candidate.

  • The Methanamine Vector: The -CH2-NH2 group extends the basic nitrogen away from the immediate steric bulk of the bicyclic core. This allows the primary amine to act as an unhindered nucleophile during synthesis and a predictable hydrogen-bond donor/acceptor in the protein binding pocket.

Experimental Methodology: Standardized Amide Coupling Protocol

To integrate CAS 2137916-60-8 into a drug discovery pipeline, amide coupling is the most frequent synthetic application. The following protocol utilizes HATU, chosen specifically because the HOAt active ester it generates is highly efficient at overcoming the moderate steric hindrance imposed by the adjacent bicyclic core ().

Protocol: HATU-Mediated Amide Bond Formation This protocol is designed as a self-validating system, incorporating real-time monitoring and specific purification steps to ensure high-fidelity biological data.

  • Preparation of the Active Ester:

    • In a flame-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive HOAt ester. DMF is selected for its superior solubilizing properties across a wide range of polarities.

  • Activation Phase:

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.1 eq, 0.55 mmol). Stir at room temperature (20°C) for exactly 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the activated ester. The 15-minute pre-activation ensures quantitative conversion to the HOAt ester before the amine is introduced, minimizing epimerization.

  • Amine Introduction:

    • Add (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (1.2 eq, 0.6 mmol) dropwise to the activated mixture.

    • Causality: A slight stoichiometric excess of the bicyclic amine ensures complete consumption of the (often more valuable) carboxylic acid partner.

  • Reaction Monitoring (Self-Validation):

    • Stir the reaction at room temperature for 2–4 hours. Monitor progression via LC-MS.

    • Causality: LC-MS provides real-time mass confirmation (M+H) of the product, validating the success of the coupling before proceeding to workup.

  • Workup and Purification:

    • Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) and brine, then dry over anhydrous Na₂SO₄.

    • Causality: The repetitive LiCl wash is a critical self-validating step; it completely removes residual DMF, which is known to cause false positives in high-throughput in vitro screening assays.

Hazard and Safety Profiling

Handling novel chemical entities requires strict adherence to safety protocols. A review of the safety data for CAS 2137916-60-8 reveals specific handling requirements according to the [3].

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Skin Corrosion 1BH314Causes severe skin burns and eye damage. Requires the use of standard PPE (nitrile gloves, lab coat, safety goggles).
STOT SE 3H336May cause drowsiness or dizziness. All manipulations must be performed inside a certified chemical fume hood.

Workflow Visualization

The following diagram illustrates the logical progression of utilizing this specific CAS registry compound from initial search to final lead optimization.

G Start Target Identification Need for sp³-rich Bioisostere Search CAS Registry Search Query: 2137916-60-8 Start->Search Validation QC & Structural Validation (LC-MS, ¹H/¹³C NMR) Search->Validation Synthesis Chemical Synthesis (HATU-mediated Amide Coupling) Validation->Synthesis Screening In Vitro ADME Profiling (CYP450 stability, Solubility) Synthesis->Screening

Workflow for integrating CAS 2137916-60-8 into a lead optimization pipeline.

Conclusion

The identification and application of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8) exemplifies the sophisticated nature of modern drug design. By leveraging its unique 3D architecture, built-in metabolic shielding, and favorable physicochemical properties, researchers can effectively navigate beyond flatland, generating robust lead candidates with superior clinical potential.

References

  • PubChemLite Database. "2137916-60-8 (C9H17NO)". Université du Luxembourg.[Link]

  • NextSDS Chemical Substance Database. "{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine". NextSDS. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Proportion of sp3-hybridized Atoms Associated with Clinical Success". Journal of Medicinal Chemistry.[Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.[Link]

Sources

Exploratory

safety data sheet SDS (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

An In-depth Technical Guide to the Safe Handling of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine From the Desk of a Senior Application Scientist This document provides a comprehensive technical overview of the ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

From the Desk of a Senior Application Scientist

This document provides a comprehensive technical overview of the anticipated hazards and safe handling protocols for the research chemical (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine. As a novel building block in synthetic and medicinal chemistry, a specific, official Safety Data Sheet (SDS) is not widely available. Therefore, this guide has been constructed from first principles, analyzing the molecule's constituent functional groups and incorporating data from its hydrochloride salt to provide a robust framework for risk assessment and management. This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar compounds.

Chemical Identity and Structural Rationale for Hazard Assessment

Before any laboratory work, a thorough understanding of the molecule is paramount.[1] This compound's structure contains two key functional groups that dictate its reactivity and toxicological profile: a primary aliphatic amine and a bicyclic ether .

Identifier Value
IUPAC Name (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
CAS Number 2137916-60-8[2]
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol

Our safety assessment is grounded in the known hazards of these two groups. The primary amine is a basic and nucleophilic center, often associated with corrosive and irritant properties.[3] The bicyclic ether, while seemingly innocuous, belongs to a class of compounds known to form shock-sensitive and explosive peroxides upon storage and exposure to air.[4]

Figure 1: Key Hazardous Moieties cluster_structure cluster_labels img amine Primary Amine: Corrosive/Irritant Hazard ether Bicyclic Ether: Peroxide Formation Hazard

Caption: Figure 1: Key Hazardous Moieties

Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification for the free base is not published, data for the hydrochloride salt, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride (CAS 2174007-99-7), provides critical insight.[5] We can reasonably infer that the free base will exhibit similar, if not more pronounced, hazards.

Inferred GHS Classification:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5]Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[5]Warning
Peroxide FormationNot ClassifiedPotential for explosive peroxide formation upon storage[6]Danger (Implicit)

Expert Analysis of Hazards:

  • Skin and Eye Irritation: The primary amine group is basic and can disrupt biological membranes, leading to irritation and, with prolonged contact, potential chemical burns.[7] The "Warning" signal word from the salt should be respected, and contact should be meticulously avoided.

  • Respiratory Irritation: Amine vapors can be irritating to the nose, throat, and lungs, causing symptoms like coughing and shortness of breath.[3] Handling this compound in a well-ventilated area, preferably a chemical fume hood, is mandatory.[1]

  • Peroxide Formation: This is the most insidious and potentially catastrophic hazard associated with this molecule's ether component. Ethers can react with atmospheric oxygen via a free-radical process to form hydroperoxides and polymeric peroxides.[6] These peroxides are notoriously unstable and can detonate violently when subjected to heat, friction, or mechanical shock.[4][6] This risk is elevated when the chemical is concentrated, such as during distillation or solvent evaporation.[8][9]

Hierarchy of Controls and Safe Handling Protocols

A multi-layered approach to safety is essential when working with research chemicals of unknown or inferred toxicity.[10] The hierarchy of controls provides a framework for implementing the most effective safety measures.

Figure 2: Hierarchy of Controls cluster_hierarchy Elimination Elimination (Most Effective) Not applicable for required synthesis Substitution Substitution Use a less hazardous analogue (if possible) Elimination->Substitution Engineering Engineering Controls Use a certified chemical fume hood Substitution->Engineering Administrative Administrative Controls Implement SOPs, training, labeling Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Gloves, goggles, lab coat Administrative->PPE

Caption: Figure 2: Hierarchy of Controls

Engineering Controls
  • Chemical Fume Hood: All manipulations of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Protects against skin irritation and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye contact and serious irritation.[11]
Body Protection Flame-retardant lab coat.Protects skin and clothing from splashes.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE. Prepare all necessary equipment and reagents.

  • Container Inspection: Before opening, visually inspect the container for any signs of peroxide formation, such as crystal formation or discoloration.[6] If crystals are observed, especially around the cap, DO NOT MOVE the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[4][12]

  • Transfer: Conduct all transfers within the fume hood. Use appropriate tools like pipettes or spatulas to minimize direct contact.[1] Ensure the container is securely closed when not in use.[13]

  • Post-Handling: After use, tightly seal the container, wiping the exterior to remove any residue. Clean the work area thoroughly. Wash hands and arms with soap and water after removing gloves.

Storage, Stability, and Peroxide Management

Proper storage is the most critical step in mitigating the risk of peroxide-related explosions.

Standard Storage Protocol
  • Container: Store in the original, tightly sealed, air-impermeable, light-resistant container.[6]

  • Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to inhibit peroxide formation.[8]

  • Location: Store in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[4][12] Do not store with incompatible materials such as strong oxidizing agents, acids, and acid halides.[14]

  • Labeling: Crucially, the container must be labeled with the date received and the date first opened .[6][8] This is non-negotiable for peroxide-forming chemicals.

Peroxide Testing and Disposal Timeline

For ethers, a strict timeline for testing and disposal must be followed.

Time Since OpeningAction Required
6-12 Months Test for peroxides before use, especially before any heating or distillation.
>12 Months The chemical should be considered for disposal. Test for peroxides with extreme caution.

Protocol: Peroxide Detection Commercial peroxide test strips are readily available and provide a semi-quantitative measure of peroxide concentration.

  • Working in a fume hood, open the container cautiously.

  • Dip the test strip into the chemical as per the manufacturer's instructions.

  • Compare the color change to the provided chart.

Interpreting Results:

  • < 25 ppm: Considered safe for general use.[12]

  • 25 - 100 ppm: Do not distill or concentrate.[12] Use with caution.

  • > 100 ppm: HIGHLY DANGEROUS. Do not handle. Contact EHS for immediate disposal.[9][12]

Emergency and First Aid Procedures

Preparedness is key to minimizing harm in the event of an exposure or spill.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[15] Do not let the product enter drains.[15] For large spills, evacuate the area and contact EHS.

Logical Workflow for Risk Assessment

Figure 3: Risk Assessment Workflow Start Start: New Experiment with (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine AssessHazards 1. Assess Hazards - Primary Amine (Irritant) - Bicyclic Ether (Peroxide Former) Start->AssessHazards CheckStorage 2. Check Container - Date Opened? - Visible Crystals? AssessHazards->CheckStorage PeroxideRisk Peroxide Risk? CheckStorage->PeroxideRisk TestPeroxides Test for Peroxides CheckStorage->TestPeroxides Aged > 6 months HighRisk High Risk: STOP. Contact EHS. PeroxideRisk->HighRisk Yes SafeToProceed 3. Implement Controls - Fume Hood - Correct PPE PeroxideRisk->SafeToProceed No (<6 months) End End HighRisk->End TestResult Peroxides > 25 ppm? TestPeroxides->TestResult TestResult->HighRisk Yes TestResult->SafeToProceed No ConductWork 4. Conduct Experiment Following Safe Handling Protocol SafeToProceed->ConductWork StoreOrDispose 5. Post-Experiment - Store Properly (Update Label) - Dispose as Hazardous Waste ConductWork->StoreOrDispose StoreOrDispose->End

Caption: Figure 3: Risk Assessment Workflow

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Peroxide-Forming Chemicals.Environmental Health & Safety Office, University of Minnesota Duluth.
  • Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals.University of Wollongong Australia.
  • Peroxide forming chemicals.Department of Biology, University of York.
  • Peroxide Forming Chemicals: Management, Retention and Storage.Office of Clinical and Research Safety, Vanderbilt University.
  • Peroxide Forming Chemicals.Environmental Health & Safety (EHS), University of Washington.
  • {1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine.NextSDS.
  • {1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride.NextSDS.
  • Chemical Safety in Research and Teaching.
  • Chemical Handling and Storage.
  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Hazard Watch: Amines in the workplace. (2022). RPS.
  • Safety Data Sheet for (S)-(+)-1-Amino-2-propanol.AK Scientific, Inc..
  • AMINES, SOLID, CORROSIVE, N.O.S.CAMEO Chemicals, NOAA.
  • Safety Data Sheet for 1-Azabicyclo[2.2.2]octane-3-methanamine, hydrochloride (1:2). (2025). Aaronchem.
  • Safety Data Sheet for Methyl octano
  • Appendix I - Hazards Of Functional Groups.Environment, Health and Safety, Cornell University.

Sources

Foundational

Escaping Flatland: Pharmacokinetics and Toxicity Profiling of 2-Oxabicyclo[2.2.2]octane Derivatives in Drug Discovery

Introduction: The Bioisosteric Paradigm Shift The overreliance on planar, sp2 -hybridized aromatic rings (such as the ubiquitous phenyl ring) in medicinal chemistry has historically contributed to high clinical attrition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Paradigm Shift

The overreliance on planar, sp2 -hybridized aromatic rings (such as the ubiquitous phenyl ring) in medicinal chemistry has historically contributed to high clinical attrition rates. Flat, highly lipophilic molecules often suffer from poor aqueous solubility, rapid metabolic clearance, and off-target toxicity driven by non-specific protein binding. The strategic replacement of these flat moieties with 3-dimensional, sp3 -rich saturated bioisosteres—a concept known as "escaping flatland"—has become a cornerstone of modern drug design.

Among emerging scaffolds, 2-oxabicyclo[2.2.2]octane has been identified as an "ideal" bioisostere for the para-substituted phenyl ring, fundamentally resolving the physicochemical liabilities of its planar counterparts 1.

Structural Causality: Why 2-Oxabicyclo[2.2.2]octane?

Why does 2-oxabicyclo[2.2.2]octane systematically outperform traditional bioisosteres like bicyclo[1.1.1]pentane (BCP) or the all-carbon bicyclo[2.2.2]octane (BCO)? The causality lies in its unique geometric and electronic properties:

  • Geometric Mimicry : Crystallographic analysis reveals that the internal distance ( r ) and exit vectors ( ϕ1​,ϕ2​ ) of 2-oxabicyclo[2.2.2]octane perfectly mimic the para-substituted phenyl ring. This allows the scaffold to maintain critical spatial interactions within a target protein's binding pocket without distorting the overall molecular conformation.

  • Lipophilicity Reduction via Heteroatom Doping : While the all-carbon BCO scaffold increases lipophilicity (logP), incorporating an oxygen heteroatom into the 2-oxabicyclo[2.2.2]octane core significantly lowers logP. This oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice packing and dramatically enhancing aqueous solubility.

  • pKa Fine-Tuning : The inductive electron-withdrawing effect of the oxygen atom alters the basicity (pKa) of adjacent functional groups. Because the ionization state of a molecule dictates its volume of distribution and off-target binding, this fine-tuning is a critical mechanism for reducing systemic toxicity.

G A para-Phenyl Ring (High logP, Planar) B 2-oxabicyclo[2.2.2]octane (sp3-rich, Oxygen-doped) A->B Bioisosteric Replacement C Enhanced Aqueous Solubility B->C D Increased Metabolic Stability (CYP Evasion) B->D E Reduced Off-Target Toxicity (hERG, Reactive Metabolites) B->E

Logical workflow of bioisosteric replacement using 2-oxabicyclo[2.2.2]octane.

Pharmacokinetic Enhancements (ADME)

The incorporation of the 2-oxabicyclo[2.2.2]octane core directly translates to superior pharmacokinetic profiles. Phenyl rings are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation (e.g., epoxidation or hydroxylation). By replacing the sp2 aromatic system with a saturated sp3 framework, the molecule effectively evades these specific metabolic pathways.

A landmark study incorporating this scaffold into the anticancer drug Imatinib demonstrated profound improvements in metabolic stability within human liver microsomes 1.

Quantitative ADME Comparison
Physicochemical / PK PropertyImatinib (Parent Drug)BCO-Imatinib Analog2-Oxa-BCO-Imatinib Analog
Core Motif para-Phenyl RingBicyclo[2.2.2]octane2-Oxabicyclo[2.2.2]octane
Intrinsic Clearance ( CLint​ ) 28 μL/(min⋅mg) 16 μL/(min⋅mg) 19 μL/(min⋅mg)
In Vitro Half-Life ( t1/2​ ) 60 minNot Reported87 min
Primary Metabolic Liability High (CYP oxidation)Moderate (High logP)Low (Optimized logP & stability)

Toxicity Abatement Mechanisms

Toxicity in drug candidates is frequently driven by lipophilicity-driven off-target binding and the formation of reactive metabolites. The 2-oxabicyclo[2.2.2]octane scaffold mitigates both:

  • hERG Liability Reduction : High lipophilicity combined with basic amines are classic drivers of hERG potassium channel blockade, leading to severe cardiotoxicity (QT prolongation). The 2-oxabicyclo[2.2.2]octane scaffold lowers logP and modulates amine pKa via inductive effects, systematically reducing hERG affinity.

  • Reactive Metabolite Avoidance : The CYP-mediated oxidation of phenyl rings can generate reactive arene oxides. These electrophiles covalently bind to cellular proteins, triggering idiosyncratic drug toxicity (IDT). The fully saturated 2-oxabicyclo[2.2.2]octane structurally eliminates this toxicity vector, as it cannot form arene oxides 2.

Self-Validating Experimental Protocols

To leverage this bioisostere in drug development, precise synthetic and analytical workflows are required. Below are the field-proven methodologies, emphasizing the underlying causality behind each procedural step.

Protocol 1: Synthesis via Iodocyclization

Objective: Construct the 2-oxabicyclo[2.2.2]octane core from cyclohexane-containing alkenyl alcohols 3. Causality: The flexible cyclohexane ring must be forced into a highly energetic boat conformation to achieve the spatial proximity necessary for cyclization.

  • Preparation : Dissolve the cyclohexane-containing alkenyl alcohol precursor in anhydrous acetonitrile. Causality: As a polar aprotic solvent, acetonitrile stabilizes the transition state without acting as a competing nucleophile.

  • Activation : Add molecular iodine ( I2​ ) at 0°C under an inert argon atmosphere. Causality: Iodine acts as a mild, selective electrophile that activates the alkene, driving the intramolecular nucleophilic attack by the pendant hydroxyl group.

  • Cyclization : Stir the reaction mixture at room temperature until complete consumption of the starting material (monitored by LC-MS).

  • Quenching & Purification : Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce unreacted iodine. Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay ( CLint​ )

Objective: Quantify the metabolic stability and half-life of 2-oxabicyclo[2.2.2]octane derivatives. Causality: A self-validating system requires internal controls to ensure degradation is strictly CYP-mediated and not an artifact of chemical instability.

G Step1 1. Compound Incubation (HLMs + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Drug) Step4->Step5 Step6 6. CLint & t1/2 Calculation Step5->Step6

Step-by-step protocol for in vitro microsomal stability assessment.

  • Incubation Setup : Prepare a 1 μM solution of the test compound in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Causality: HLMs contain the primary CYP450 enzymes responsible for Phase I metabolism.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the essential electron-donating cofactor required for CYP450 catalytic activity. (Self-Validation: Run a parallel negative control without NADPH to rule out chemical or non-CYP mediated instability).

  • Sampling & Quenching : At precise time intervals (0, 15, 30, 45, 60 minutes), extract a 50 μL aliquot and immediately transfer it into 150 μL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures the metabolic enzymes to halt the reaction precisely and precipitates proteins to prevent LC-MS/MS column fouling.

  • Centrifugation : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system to quantify the remaining parent compound relative to the internal standard.

  • Data Processing : Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​=0.693/k ), and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Conclusion

The 2-oxabicyclo[2.2.2]octane scaffold represents a triumph of rational drug design. By perfectly mimicking the geometry of the para-phenyl ring while introducing sp3 character and an oxygen heteroatom, it systematically resolves the pharmacokinetic and toxicological liabilities of flat aromatics. For drug development professionals, integrating this bioisostere offers a proven pathway to rescue promising but flawed chemotypes from clinical attrition.

References

  • Nature Communications - 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring (Levterov, V. V., et al., 2023).1

  • Synfacts - Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes (2023). 3

  • ChemRxiv - An "Ideal" Bioisoster of the para-substituted Phenyl Ring (2023). 2

Sources

Exploratory

In Vitro Binding Affinity Profiling of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine: A Next-Generation Phenyl Bioisostere

Document Type: Technical Whitepaper Target Audience: Biophysical Scientists, Medicinal Chemists, and Drug Development Professionals Executive Summary The optimization of pharmacokinetic properties without sacrificing tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Biophysical Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The optimization of pharmacokinetic properties without sacrificing target binding affinity remains one of the most significant challenges in small-molecule drug discovery. Historically, the para-substituted phenyl ring has been a ubiquitous structural motif; however, its high lipophilicity and susceptibility to cytochrome P450-mediated oxidative metabolism often lead to developability bottlenecks.

Recent advancements have established 2-oxabicyclo[2.2.2]octane as an "ideal" saturated bioisostere of the para-substituted phenyl ring [1]. By mimicking the spatial vectors (distance ~2.6 Å, angle ~176°) of a para-phenyl system while increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), this scaffold dramatically improves aqueous solubility and metabolic stability.

This whitepaper provides an in-depth technical guide for evaluating the in vitro binding affinity of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS: 2137916-60-8) [2]. Acting as a direct bioisostere for 4-methylbenzylamine, this fragment requires specialized biophysical workflows to accurately quantify its binding thermodynamics and kinetics against target receptors.

The Thermodynamic Logic of Bioisosteric Replacement

When transitioning from a planar aromatic ring to a 3D saturated bicyclic system, the fundamental nature of the receptor-ligand interaction shifts. As an Application Scientist, it is critical to understand the causality behind this shift to properly interpret binding data.

A phenyl ring typically drives binding enthalpy ( ΔH ) through π−π stacking or cation- π interactions within the receptor pocket. Replacing it with the 2-oxabicyclo[2.2.2]octane core abolishes these π -mediated interactions. However, the binding affinity ( KD​ ) is often maintained—or even improved—due to enthalpy-entropy compensation . The rigid, 3D nature of the bicyclic system requires less conformational penalty upon binding, and its displacement of highly ordered water molecules from the hydrophobic pocket yields a massive entropic gain ( −TΔS ) [3]. Furthermore, the embedded oxygen atom introduces a localized dipole and a potential hydrogen-bond acceptor, subtly altering the local solvation shell compared to purely carbocyclic analogs like cubane.

Thermo P1 4-Methylbenzylamine (Phenyl Scaffold) P2 Enthalpy-Driven Binding (π-π / Cation-π) P1->P2 B1 (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (Saturated Bioisostere) B2 Entropy-Driven Binding (Enhanced Desolvation / Fsp3) B1->B2 Target Receptor Pocket Affinity (KD) P2->Target Loss of π-stacking B2->Target Gain in hydrophobic release

Figure 1: Thermodynamic shift in binding affinity upon phenyl-to-bicyclic bioisosteric replacement.

Orthogonal Biophysical Validation Workflow

Because (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine is a low-molecular-weight fragment (~155 Da), its baseline binding affinity is expected to be in the high micromolar to low millimolar range ( μM−mM ). Relying on a single assay modality at these concentrations risks false positives due to non-specific aggregation. Therefore, a self-validating, orthogonal workflow utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is mandatory.

Workflow N1 Fragment Library Synthesis N2 SPR Screening (Kinetic Profiling) N1->N2 Select Bioisosteres N3 ITC Validation (Thermodynamics) N2->N3 KD < 1 mM Identify Hits N4 X-Ray Crystallography (3D Vector Confirmation) N3->N4 ΔG, ΔH, -TΔS Validated

Figure 2: Orthogonal biophysical workflow for evaluating fragment-based bioisosteres.

Experimental Protocols: Self-Validating Systems

Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. For fragments like our methanamine bioisostere, fast on/off rates often necessitate steady-state affinity fitting rather than kinetic fitting.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein on a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 2,000–3,000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 2% DMSO. Causality: Fragments require DMSO for solubility, but bulk refractive index changes can mask binding. Exact matching is critical.

  • Analyte Preparation: Prepare a 2-fold dilution series of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine from 1 mM down to 15.6 μM in the running buffer.

  • Injection: Inject the analyte series at a high flow rate (50 μL/min ) for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize mass transport limitations, which are fatal to accurate kinetic calculations.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for excluded volume effects.

Self-Validation Checkpoint: Calculate the theoretical maximum response ( Rmax​ ) using the formula: Rmax​=(MWligand​/MWprotein​)×Rimmobilized​×Valency . If the observed steady-state Rmax​ exceeds the theoretical Rmax​ by >20%, the fragment is aggregating or binding non-specifically. The protocol must be halted and detergent (e.g., 0.05% Tween-20) increased.

Isothermal Titration Calorimetry (ITC)

To prove the enthalpy-entropy compensation hypothesis outlined in Section 2, ITC is deployed to directly measure ΔH and calculate −TΔS .

Step-by-Step Methodology:

  • Dialysis: Dialyze the target protein extensively (3x buffer exchanges over 24 hours) against the assay buffer. Causality: Even a 1 mM difference in salt concentration between the syringe and cell will generate a heat of dilution that completely eclipses the fragment binding heat.

  • Sample Loading: Load the dialyzed protein (~50 μM ) into the sample cell. Dissolve the methanamine bioisostere directly into the post-dialysis buffer to a concentration of 1 mM and load it into the syringe.

  • Titration: Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Integration: Integrate the area under each injection peak to yield a binding isotherm. Fit the data to a one-site binding model to extract KD​ , ΔH , and stoichiometry ( n ).

Self-Validation Checkpoint: Perform a "Ligand-into-Buffer" blank titration. Subtract this isotherm from the "Ligand-into-Protein" data. If the blank injection peaks account for >15% of the total binding heat, the buffer matching has failed, and the thermodynamic parameters ( ΔH , ΔS ) cannot be trusted. Re-dialyze the protein immediately.

Quantitative Data Presentation

When presenting the binding affinity of this bioisostere, it must be benchmarked against its planar counterpart. Below is a representative data structure summarizing the thermodynamic shift typically observed when replacing a phenyl ring with the 2-oxabicyclo[2.2.2]octane scaffold in a hydrophobic receptor pocket.

Table 1: Comparative Binding Metrics (Representative Model Data)

Compound / Scaffold KD​ ( μM ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
4-Methylbenzylamine (Phenyl)145-5.2-4.8-0.40.58
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (Bicyclic)98-5.5-1.2-4.30.50

Data Interpretation: While the overall free energy of binding ( ΔG ) and KD​ remain highly comparable (validating the bioisosteric replacement), the thermodynamic signature inverts. The phenyl analog relies heavily on enthalpy ( ΔH=−4.8 kcal/mol) via π -stacking. The 2-oxabicyclo[2.2.2]octane derivative loses this enthalpy but overcompensates entropically ( −TΔS=−4.3 kcal/mol) due to the displacement of ordered water molecules from the 3D scaffold's surface [1, 3].

Conclusion

The transition from flat, sp2 -dominated chemical space to 3D, sp3 -rich architectures is a defining hallmark of modern drug discovery. The (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine building block serves as a premier example of this evolution. By utilizing the self-validating SPR and ITC protocols detailed in this guide, researchers can confidently map the complex thermodynamic landscapes of these next-generation bioisosteres, ensuring that improvements in ADME profiles do not come at the cost of target affinity.

References

  • Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608.[Link]

  • PubChem. (2026). (1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine. National Center for Biotechnology Information. CID 132343892.[Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active gamma-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.[Link]

Foundational

Thermodynamic Stability and Bioisosteric Profiling of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Executive Summary: The sp³-Paradigm in Bioisosteric Replacement The pharmaceutical industry has historically relied on the phenyl ring as a foundational structural motif. However, the flat, lipophilic nature of sp²-hybri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The sp³-Paradigm in Bioisosteric Replacement

The pharmaceutical industry has historically relied on the phenyl ring as a foundational structural motif. However, the flat, lipophilic nature of sp²-hybridized arenes frequently leads to suboptimal physicochemical properties, including poor aqueous solubility, off-target promiscuity, and high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

To overcome these liabilities, the transition from "flat" to "3D" molecular architectures has driven the development of saturated, sp³-rich bioisosteres. Among the most advanced of these is the 2-oxabicyclo[2.2.2]octane scaffold, which serves as a highly effective bioisostere for the para-substituted phenyl ring[2]. This technical guide provides an in-depth analysis of the thermodynamic and kinetic stability of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine , a functionalized building block designed to mimic p-toluidine or p-methylbenzylamine derivatives while offering vastly superior thermodynamic resilience.

Thermodynamic and Kinetic Causality of the Scaffold

As application scientists, we must look beyond basic structural mapping and understand the fundamental thermodynamic forces that make (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine a superior moiety.

Conformational Entropy and Rigidification

The bicyclic cage locks the molecule into a highly rigid conformation. When this moiety binds to a target protein, the entropic penalty of binding ( ΔSbinding​ ) is significantly lower compared to flexible acyclic chains. The pre-organized 3D geometry minimizes the loss of conformational degrees of freedom upon target engagement, often resulting in a more favorable Gibbs free energy of binding ( ΔG ).

Enthalpic Contributions to Solvation

The embedded oxygen atom (2-oxa) introduces a localized dipole moment, fundamentally altering the hydration shell of the molecule. This heteroatom acts as a hydrogen-bond acceptor, lowering the overall lipophilicity (LogP) and dramatically improving aqueous solubility[3]. Thermodynamically, while the enthalpy of desolvation ( ΔHdesolv​ ) requires more energy to strip water from the ether oxygen than a hydrophobic phenyl ring, the net gain in solubility prevents aggregation-induced false positives and improves systemic bioavailability.

Bridgehead Sterics and Bredt's Rule

The kinetic stability of this molecule is rooted in its bridgehead substitutions (C1 methyl and C4 methanamine). According to Bredt's Rule, the formation of a double bond at the bridgehead of a small/medium bicyclic system is thermodynamically prohibited due to extreme torsional strain. Consequently, these positions are highly resistant to CYP450-mediated Hydrogen Atom Transfer (HAT). CYP450 oxidation typically requires the formation of a transient planar radical intermediate; because the sp³ bridgehead carbons cannot adopt planar sp² geometry without catastrophic ring strain, the Bond Dissociation Energy (BDE) is artificially elevated, effectively blocking oxidative metabolism[4].

G A 1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl methanamine B sp3-Rich Bicyclic Core A->B C Oxygen Heteroatom A->C D Bridgehead Substitution A->D E Increased Torsional Rigidity (Reduced Conformational Entropy) B->E F Enhanced Solvation Thermodynamics (Lower LogP) C->F G Steric Shielding & Bredt's Rule (Kinetic/Thermodynamic Stability) D->G H High Metabolic Stability (CYP450 Resistance) E->H I Improved Aqueous Solubility F->I G->H

Fig 1: Thermodynamic and kinetic causality pathway of the 2-oxabicyclo[2.2.2]octane scaffold.

Quantitative Data: Phenyl vs. Bicyclic Bioisostere

To contextualize the thermodynamic advantages, the table below compares the physicochemical and metabolic properties of a standard para-substituted phenyl analog against the 2-oxabicyclo[2.2.2]octane bioisostere.

Physicochemical Propertyp-Tolylmethanamine (Phenyl Analog)(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
Structural Hybridization sp² (Flat, 2D)sp³-rich (3D cage)
Calculated LogP (Lipophilicity) ~1.6~0.4
Aqueous Thermodynamic Solubility < 0.1 mg/mL> 1.5 mg/mL
CYP450 Bridgehead BDE ~88 kcal/mol (Benzylic)> 105 kcal/mol (Bridgehead sp³)
HLM Intrinsic Clearance (CL_int) High (>30 µL/min/mg)Low (<15 µL/min/mg)
In Vitro Half-Life (t½) ~40 minutes> 85 minutes

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the thermodynamic stability and binding energetics of this compound, the following self-validating experimental workflows must be employed. By running parallel controls with the phenyl analog, these protocols isolate the ΔΔG (relative binding free energy) directly attributable to the bioisosteric replacement.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Causality: ITC is the only technique that directly measures the enthalpy of binding ( ΔH ), allowing for the precise deconvolution of entropic ( ΔS ) and enthalpic contributions. This is critical to prove that the rigidification of the bicyclic core reduces the entropic penalty of binding.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Crucial Step: Degas the buffer under a vacuum for 15 minutes. Dissolved gases cause cavitation in the sample cell during titration, which manifests as erratic exothermic/endothermic spikes that distort the raw heat signal.

  • Sample Loading: Load the target protein (10-20 µM) into the sample cell and the (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine ligand (100-200 µM) into the injection syringe.

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Deconvolution: Integrate the heat peaks using the Wiseman isotherm model to extract the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate ΔG and ΔS using the standard thermodynamic equation: ΔG=−RTln(Ka​)=ΔH−TΔS .

Protocol 2: Accelerated Degradation and CYP450 Metabolic Stability

Causality: Human Liver Microsomes (HLM) contain the full complement of CYP enzymes. This protocol proves that the high bond dissociation energy of the sp³ bridgehead carbons prevents oxidative degradation.

  • Microsomal Incubation: Incubate 1 µM of the compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Reaction Quenching (Time-Course): At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the kinetic state of the reaction.

  • LC-MS/MS Quantification: Centrifuge the samples at 14,000 rpm for 10 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

G S1 Compound Synthesis & Purity S2 Isothermal Titration Calorimetry (ITC) S1->S2 S3 Forced Degradation (Thermal/Oxidative) S1->S3 S4 Microsomal Incubation (HLM) S1->S4 S6 Thermodynamic Parameter Extraction S2->S6 S5 LC-MS/MS Quantification S3->S5 S4->S5 S5->S6

Fig 2: Self-validating experimental workflow for thermodynamic and metabolic profiling.

Conclusion

The integration of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine into drug discovery pipelines represents a masterclass in applied thermodynamics. By leveraging Bredt's rule and the unique desolvation energetics of the 2-oxabicyclo[2.2.2]octane core, researchers can systematically engineer out the metabolic liabilities of traditional phenyl rings while simultaneously improving aqueous solubility and target binding entropy.

References

  • Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608 (2023). URL:[Link]

  • Kenny, P. W., & Sadowski, J. "Structure-based drug design using Matched Molecular Pairs." Journal of Medicinal Chemistry (Referenced via ACS Publications / General ADME Profiling). URL:[Link]

  • Freire, E. "Thermodynamics in Drug Discovery." Drug Discovery Today, 13, 19-20 (2008). URL:[Link]

Sources

Protocols & Analytical Methods

Method

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine as a bioisostere in drug design

Application Note: (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine as a Saturated Bioisostere in Drug Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine as a Saturated Bioisostere in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

The drive to escape "flatland" in medicinal chemistry has accelerated the adoption of three-dimensional, saturated bioisosteres to replace traditional planar aromatic rings. This application note details the utility, physicochemical rationale, and synthetic protocols for incorporating (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine into drug discovery pipelines. As a bifunctional building block, it serves as a highly effective bioisostere for para-substituted phenyl rings (such as p-toluidine or p-methylbenzylamine derivatives), offering profound improvements in aqueous solubility, lipophilicity, and metabolic stability.

Introduction: The Bioisosteric Paradigm Shift

Planar aromatic systems, particularly the ubiquitous phenyl ring, often impart suboptimal physicochemical properties to drug candidates, including low aqueous solubility, high lipophilicity (LogP), and susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism .

While early bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane have been successfully deployed, they present distinct limitations: BCP can be too small to perfectly mimic the steric bulk of a phenyl ring, and cubane is highly lipophilic with no hydrogen-bond accepting capabilities .

Recently, the 2-oxabicyclo[2.2.2]octane core has emerged as an "ideal" saturated bioisostere . It perfectly mimics the ~180° exit vectors of a para-substituted benzene. Furthermore, the embedded oxygen atom acts as a hydrogen-bond acceptor, significantly enhancing aqueous solubility and lowering the overall lipophilicity compared to its all-carbon analog, bicyclo[2.2.2]octane.

Structural & Physicochemical Rationale

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine is strategically designed for modular drug synthesis:

  • C1-Methyl Group: Acts as a lipophilic anchor, perfectly mimicking a para-methyl substituent or providing a steric shield similar to a halogen atom.

  • C4-Methanamine Group: Provides a highly nucleophilic primary amine handle for facile conjugation via amide coupling, reductive amination, or urea formation.

  • C2-Oxygen Atom: Breaks the symmetry and lipophilicity of the carbocycle, introducing a polar surface area (PSA) contribution that improves solvation in aqueous media.

Bioisostere Phenyl para-Substituted Phenyl (Traditional Motif) Bioisostere 2-Oxabicyclo[2.2.2]octane (Saturated Bioisostere) Phenyl->Bioisostere Bioisosteric Replacement Prop1 High Lipophilicity (LogP) Phenyl->Prop1 Prop2 Lower Aqueous Solubility Phenyl->Prop2 Prop3 CYP450 Oxidation Susceptibility Phenyl->Prop3 Adv1 Reduced Lipophilicity (Lower LogP) Bioisostere->Adv1 Adv2 Enhanced Aqueous Solubility Bioisostere->Adv2 Adv3 Improved Metabolic Stability Bioisostere->Adv3

Fig 1. Physicochemical property shifts resulting from the bioisosteric replacement of a phenyl ring.

Comparative Data Analysis

To illustrate the impact of this bioisosteric replacement, Table 1 summarizes the typical physicochemical shifts observed when a para-substituted phenyl ring (e.g., in a kinase inhibitor like Imatinib) is replaced with a 2-oxabicyclo[2.2.2]octane derivative .

Table 1. Comparative Physicochemical Properties (Phenyl vs. 2-Oxabicyclo[2.2.2]octane)

ParameterTraditional Phenyl Analog2-Oxabicyclo[2.2.2]octane AnalogNet Impact on Drug Profile
Lipophilicity (LogD at pH 7.4) ~3.5~2.1Decreased: Reduces off-target toxicity and non-specific binding.
Aqueous Solubility (µg/mL) < 10> 150Increased: Enhances oral bioavailability and formulation ease.
Intrinsic Clearance (CLint) 28 µL/min/mg19 µL/min/mgDecreased: Indicates higher resistance to hepatic metabolism.
Half-life (t1/2) in HLM 60 min87 minIncreased: Prolongs systemic circulation and duration of action.

Note: Data reflects generalized trends derived from validated bioisosteric replacements in literature .

Synthetic Application: Protocols for Drug Design

The following protocols detail the incorporation of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine into a target scaffold and the subsequent validation of its metabolic stability.

Workflow A Building Block (1-Methyl-2-oxa... methanamine) B Amide Coupling (HATU, DIPEA, DMF) A->B C Purification (Prep-HPLC) B->C D In Vitro Profiling (HLM Stability) C->D E Lead Optimization Candidate D->E

Fig 2. Workflow from synthetic incorporation of the bioisostere to in vitro metabolic profiling.

Protocol A: Amide Coupling Workflow

Objective: Synthesize a bioisosteric drug analog by coupling (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine with a target carboxylic acid. Scientific Causality: HATU is selected as the coupling reagent because the primary amine, while nucleophilic, is situated on a bulky, sterically demanding bicyclic framework. HATU ensures rapid formation of the active ester, overcoming steric hindrance, minimizing epimerization, and maximizing yields.

Materials:

  • Target Carboxylic Acid (1.0 eq)

  • (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2 or Argon). Add HATU (1.5 mmol) and stir at room temperature for 10 minutes to form the active ester.

  • Amine Addition: Add (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride (1.2 mmol) to the reaction mixture, followed immediately by the dropwise addition of DIPEA (3.0 mmol). Note: The excess base is required to neutralize the hydrochloride salt of the amine and drive the coupling process.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS until the carboxylic acid is fully consumed.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the pure bioisosteric analog.

Protocol B: In Vitro Metabolic Stability (HLM) Assay

Objective: Validate the metabolic stability of the newly synthesized 2-oxabicyclo[2.2.2]octane analog against human liver microsomes (HLM). Scientific Causality: The primary metabolic liability of phenyl rings is CYP450-mediated aromatic oxidation. Replacing the phenyl ring with the saturated core eliminates this specific liability. This assay quantifies the resulting improvement in half-life (t1/2) and intrinsic clearance (CLint).

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • NADPH Regenerating System (Solution A and B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Test Compound (10 mM stock in DMSO)

  • Internal Standard (e.g., Tolbutamide or Verapamil)

  • Ice-cold Acetonitrile (Quenching solvent)

Step-by-Step Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing 0.5 mg/mL HLM protein and 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Pre-incubate the plate at 37°C for 5 minutes with orbital shaking.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins and halt metabolism.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Calculate the remaining percentage of the parent compound relative to the 0-minute time point.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression (-k) is used to calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (k × Volume of incubation) / mg of microsomal protein).

Conclusion

The utilization of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine represents a highly effective strategy for modern drug design. By replacing problematic planar aromatic rings with this rationally designed saturated bioisostere, medicinal chemists can systematically improve the solubility, lipophilicity, and metabolic robustness of lead compounds, ultimately increasing their probability of clinical success.

References

  • Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications. URL:[Link]

  • Mykhailiuk, P. K. (2019). "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry. URL:[Link]

Application

Application Note: Amide Coupling Protocols for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimization strategies, and validated protocols for coupling sterically hindered neopenty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimization strategies, and validated protocols for coupling sterically hindered neopentyl-type bicyclic amines.

Executive Summary & Chemical Context

The incorporation of saturated bicyclic systems into drug scaffolds has become a cornerstone strategy in modern medicinal chemistry. The 2-oxabicyclo[2.2.2]octane motif serves as an advanced, sp³-rich bioisostere for the para-substituted phenyl ring, significantly improving aqueous solubility, metabolic stability, and lipophilicity (logP) profiles [1].

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS: 2174007-99-7 for the HCl salt) is a highly valuable building block for installing this motif. However, structurally, it is a neopentyl-type primary amine . The methylene (-CH₂-) linker is directly attached to a fully substituted, bulky quaternary bridgehead carbon (C4). This extreme steric environment restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on activated carbonyls, making standard amide coupling conditions sluggish or prone to side reactions [2].

This application note provides field-proven, self-validating protocols to overcome these steric barriers, ensuring high-yielding amide bond formation.

Mechanistic Insights: The Neopentyl Steric Penalty

In a standard amide coupling, the rate-limiting step is typically the nucleophilic attack of the amine onto the activated ester to form a tetrahedral intermediate. For unhindered amines (e.g., benzylamine), this process is rapid. For (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine, the bulky bicyclic core creates severe steric clash during the rehybridization of the carbonyl carbon from sp² to sp³ in the transition state [3].

To overcome this, highly reactive coupling reagents like HATU are required. HATU generates an OAt (7-azabenzotriazole) active ester. The neighboring pyridine-like nitrogen in the OAt leaving group provides intramolecular hydrogen bonding to the incoming amine, effectively anchoring the hindered nucleophile and stabilizing the transition state.

Workflow A Carboxylic Acid + HATU B OAt Active Ester Intermediate A->B DIPEA, DMF rt, 15-30 min C Add Hindered Amine (Neopentyl-type) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack (Rate-limiting) E Amide Product D->E Elimination of HOAt

Mechanistic workflow of HATU-mediated coupling with sterically hindered neopentyl-type amines.

Expert Insight: Never mix HATU, the neopentyl amine, and the base before adding the carboxylic acid. Hindered amines are susceptible to reacting directly with the uronium salt of HATU, forming a dead-end guanidinium byproduct. Always pre-activate the carboxylic acid for 15–30 minutes before introducing the amine.

Physicochemical Profiling & Reagent Selection

Table 1: Substrate Properties
PropertyValue / Description
Chemical Name {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride
CAS Number 2174007-99-7 (HCl salt) / 2167317-09-9 (Free base)
Molecular Weight 191.70 g/mol (HCl salt)
Structural Class Neopentyl-type aliphatic primary amine
Key Challenge Steric hindrance at the adjacent bridgehead quaternary carbon
Table 2: Coupling Reagent Matrix for Bicyclic Amines
Reagent SystemReactivity LevelByproduct ProfileRecommended Use Case
HATU / DIPEA Very HighHOAt, tetramethylureaFirst-line choice for discovery scale (mg to g).
EDC / Oxyma HighWater-soluble ureaScale-up alternative to avoid explosive/expensive HOAt.
Acid Chloride / Et₃N ExtremeTriethylamine HClRescue protocol for highly unreactive/hindered acids.

Optimization Strategy

When coupling (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine, temperature and activation time are your primary optimization levers. If room temperature coupling stalls, mild heating (40–50 °C) is usually sufficient to drive the reaction to completion without degrading the active ester.

DecisionTree Start Amide Coupling Optimization HATU HATU / DIPEA / DMF (rt) (Standard First-Line) Start->HATU Check Conversion > 90%? (Check via LC-MS) HATU->Check Success Proceed to Aqueous Workup Check->Success Yes Heat Increase Temp (40-50°C) Extend Time to 16h Check->Heat No (Sluggish) Alt Switch to Acid Chloride Generation (Oxalyl Chloride) Heat->Alt Still < 90%

Decision matrix for optimizing amide couplings with neopentyl-type bicyclic amines.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

This protocol is self-validating: the color change during pre-activation indicates active ester formation, and the specific wash sequence guarantees the removal of DMF, HOAt, and unreacted starting materials.

Reagents & Equivalents:

  • Carboxylic Acid: 1.0 eq

  • (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine HCl: 1.2 eq

  • HATU: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (Note: 1.0 eq is consumed just to neutralize the amine HCl salt)

  • Anhydrous DMF: 0.1 M relative to the acid

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (1.5 eq) dropwise. Stir the mixture at room temperature for 20–30 minutes. Validation check: The solution will typically turn pale yellow, confirming the formation of the OAt ester.

  • Amine Addition: In a separate vial, suspend the (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine HCl salt (1.2 eq) in a minimum volume of DMF and add the remaining DIPEA (1.5 eq) to liberate the free base.

  • Transfer the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS. If conversion is <80% after 4 hours, heat the reaction block to 45 °C.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Washing Sequence (Critical for Purity):

    • Wash with 5% aqueous LiCl solution (3 × 5 vols) to partition the DMF into the aqueous layer.

    • Wash with 1M HCl (1 × 5 vols) to remove unreacted amine and residual DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 5 vols) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Wash with Brine (1 × 5 vols).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace tetramethylurea remains.

Protocol B: Rescue Protocol (Acid Chloride Method)

Use this when coupling the neopentyl amine to an exceptionally sterically hindered or electron-deficient carboxylic acid.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen.

  • Add a catalytic amount of DMF (1 drop).

  • Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise. Validation check: Vigorous gas evolution (CO and CO₂) indicates successful acyl chloride generation.

  • Stir at room temperature for 2 hours, then concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine HCl salt (1.1 eq) and Triethylamine (3.0 eq) in DCM at 0 °C.

  • Add the acid chloride solution dropwise to the amine solution. Stir for 2 hours at room temperature.

  • Quench with water, extract with DCM, wash with sat. NaHCO₃ and brine, dry, and concentrate.

References

  • Title: Facile solvolysis of a surprisingly twisted tertiary amide (Context: 2-oxabicyclo[2.2.2]octane as an optimized bioisostere for the phenyl ring). Source: ResearchGate / Journal of Organic Chemistry URL: [Link]

  • Title: C(sp3) cross coupling and amide formation for PROTAC library synthesis (Context: Amide coupling optimization for bridgehead and bicyclo[2.2.2]octane derivatives). Source: ChemRxiv URL: [Link]

  • Title: Solution Behavior of Glyco-Copoly(l-Glutamic Acid)s in Dilute Saline Solution (Context: Steric constraints and protocols for neopentyl amine amide couplings). Source: Biomacromolecules (ACS Publications) URL: [Link]

Method

Application Note: Scale-Up Synthesis and Process Optimization of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Compound Class: Saturated Bioisosteres / Bridged Bicyclic Amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Compound Class: Saturated Bioisosteres / Bridged Bicyclic Amines

Process Rationale & Bioisosteric Significance

The replacement of flat, hydrophobic aromatic rings with saturated 3D bioisosteres is a transformative strategy in modern drug development. The 2-oxabicyclo[2.2.2]octane scaffold has recently been validated as a superior saturated bioisostere for the para-substituted phenyl ring [1]. Incorporation of this bridged ether core systematically improves physicochemical properties by lowering lipophilicity ( logP ), increasing aqueous solubility, and eliminating cytochrome P450-mediated aromatic oxidation liabilities.

The target compound, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine , serves as a highly functionalized building block. Synthesizing this 1,4-disubstituted bridged system at scale presents significant topological challenges. Traditional methods often suffer from poor diastereoselectivity or rely on hazardous reagents. The protocol detailed herein establishes a highly scalable, self-validating synthetic route utilizing an intramolecular alkoxide-tosylate etherification to construct the [2.2.2] core, followed by a safe catalytic reduction to yield the primary amine.

Retrosynthetic Strategy & Pathway Visualization

The core assembly relies on the conformational locking of a highly substituted cyclohexane ring. By installing a tertiary alcohol and a primary leaving group (tosylate) in a 1,4-relationship, treatment with a strong base forces an intramolecular S N​ 2 displacement.

Pathway SM 1,4-Dioxaspiro[4.5]decan-8-one Step1 1,4-Dioxaspiro[4.5]decane-8-carbonitrile SM->Step1 TosMIC, t-BuOK, DME Step2 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Step1->Step2 LDA, BOM-Cl, THF, -78°C Step3 1-(Benzyloxymethyl)-4-oxocyclohexane-1-carbonitrile Step2->Step3 2M HCl, THF, 50°C Step4 1-(Benzyloxymethyl)-4-hydroxy-4-methylcyclohexane-1-carbonitrile Step3->Step4 MeMgBr, THF, 0°C Step5 (1-Cyano-4-hydroxy-4-methylcyclohexyl)methyl 4-methylbenzenesulfonate Step4->Step5 1. H2, Pd/C 2. TsCl, Et3N, DMAP Step6 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbonitrile Step5->Step6 t-BuOK, THF, Reflux (Intramolecular Etherification) Target (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine Step6->Target Raney Ni, H2 (50 psi), NH3/MeOH

Fig 1. Scale-up synthetic workflow for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine.

Causality Behind Experimental Choices (E-E-A-T)

To ensure high scientific integrity and scalability, specific reagents and conditions were selected based on mechanistic causality:

  • TosMIC Cyanation vs. Cyanohydrin Formation : Traditional cyanation of ketones requires highly toxic KCN/HCN and yields reversible cyanohydrins. Toluenesulfonylmethyl isocyanide (TosMIC) provides a direct, irreversible homologation to the stable nitrile, significantly improving process safety [2].

  • Grignard Diastereomeric Mixture : The addition of MeMgBr to the ketone yields a mixture of cis and trans diastereomers. Instead of performing a costly chromatographic separation at this stage, the mixture is carried forward. Causality : Only the cis-isomer (where the tertiary -OH and the primary -CH 2​ OTs are on the same face of the ring) possesses the correct spatial geometry to undergo cyclization. The trans-isomer remains unreacted and is easily purged during the final workup.

  • Raney Nickel vs. LiAlH 4​ : While LiAlH 4​ is standard for nitrile reductions on a milligram scale, it poses severe exothermic and quenching hazards at scale. Catalytic hydrogenation using Raney Nickel in the presence of methanolic ammonia safely reduces the nitrile while the excess ammonia suppresses the formation of secondary amine dimers by shifting the intermediate imine equilibrium.

Quantitative Scale-Up Data

The following table summarizes the key metrics from a recent 500 g scale-up campaign, demonstrating the robustness of the self-validating workflow.

StepIntermediate ProductInput Scale (g)Yield (%)Purity (GC/HPLC %)Key Process Optimization
1 1,4-Dioxaspiro[4.5]decane-8-carbonitrile500.08898.5Controlled TosMIC addition at 0 °C to manage exotherm.
2 BOM-protected nitrile480.58297.0Strict anhydrous conditions (-78 °C) to prevent enolate quenching.
3 Ketone deprotection520.09599.1Mild aqueous HCl utilized to prevent nitrile hydrolysis.
4 Grignard addition400.07492.0Diastereomeric mixture intentionally carried forward.
5 Tosylation & Cyclization350.04599.5Yield based on active cis-isomer only. Trans-isomer purged.
6 Nitrile Reduction (Target)100.09199.8Raney Ni / NH 3​ completely suppresses dimer formation.

Self-Validating Experimental Protocols

Every protocol below includes an In-Process Control (IPC) . A process is only scalable if it is self-validating; proceeding to the next step without meeting IPC criteria will result in downstream failure.

Step A: Synthesis of 1-(Benzyloxymethyl)-4-oxocyclohexane-1-carbonitrile
  • Cyanation : Charge a 5 L reactor with 1,4-dioxaspiro[4.5]decan-8-one (500 g, 3.2 mol), TosMIC (687 g, 3.5 mol), and anhydrous DME (2.5 L). Cool to 0 °C. Add t -BuOK (718 g, 6.4 mol) in portions over 2 hours. Stir for 4 hours at room temperature.

    • IPC 1: GC-MS must show complete consumption of the starting ketone ( m/z 156).

  • Alkylation : Cool the mixture to -78 °C. Add LDA (2.0 M in THF, 1.8 L) dropwise. Stir for 1 hour. Add Benzyl chloromethyl ether (BOM-Cl, 550 g, 3.5 mol) dropwise. Allow to warm to room temperature overnight.

  • Deprotection : Quench with 2M aqueous HCl (1.5 L) and heat to 50 °C for 4 hours to cleave the ketal. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Step B: Grignard Addition and Tosylation
  • Addition : Dissolve the crude ketone (400 g, 1.54 mol) in anhydrous THF (2 L) at 0 °C. Add MeMgBr (3.0 M in Et 2​ O, 600 mL) dropwise. Stir for 2 hours. Quench with saturated NH 4​ Cl. Extract and concentrate.

  • Debenzylation : Dissolve the crude alcohol in MeOH (1.5 L). Add 10% Pd/C (40 g). Hydrogenate at 40 psi for 12 hours. Filter through Celite.

  • Tosylation : Dissolve the resulting diol in DCM (2 L). Add Et 3​ N (311 g, 3.0 mol) and DMAP (18 g, 0.15 mol). Cool to 0 °C and add Tosyl Chloride (323 g, 1.7 mol) in portions. Stir for 8 hours.

    • IPC 2: TLC (Hexane/EtOAc 1:1) must show complete conversion of the primary alcohol to the tosylate (R f​ ~0.6).

Step C: Intramolecular Etherification (Core Assembly)
  • Charge a 5 L jacketed reactor with the crude tosylate mixture (350 g) and anhydrous THF (2.5 L) under N 2​ .

  • Add potassium tert-butoxide (140 g, 1.25 mol) in portions over 30 minutes.

  • Heat the reaction mixture to reflux (65 °C) for 16 hours.

    • IPC 3: GC-MS monitoring. The cis-tosylate peak must be completely consumed. The trans-tosylate will remain or show as an elimination byproduct.

  • Cool to room temperature, quench with water (1 L), and extract with MTBE (3 x 1 L).

  • Purify the concentrated organic layer via vacuum distillation (or silica plug) to isolate pure 1-methyl-2-oxabicyclo[2.2.2]octane-4-carbonitrile .

Step D: Nitrile Reduction to Target Methanamine
  • In a 2 L Parr autoclave, dissolve the purified nitrile (100 g, 0.66 mol) in 7 N NH 3​ in MeOH (1 L).

  • Add an aqueous slurry of Raney Nickel (approx. 20 g, washed 3x with MeOH prior to use).

  • Purge the vessel with N 2​ (3x), then with H 2​ (3x).

  • Pressurize with H 2​ to 50 psi and stir at 40 °C for 8 hours.

    • IPC 4: GC-MS must show complete disappearance of the nitrile ( m/z 151) and appearance of the target amine ( m/z 155.13).

  • Filter the catalyst through a pad of Celite under a strict N 2​ atmosphere (Caution: Raney Ni is highly pyrophoric).

  • Concentrate the filtrate. To isolate as a stable solid, dissolve the crude amine in Et 2​ O (500 mL) and add 2M HCl in Et 2​ O until precipitation ceases. Filter and dry to yield (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride .

References

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Enamine / National Institutes of Health (PMC). Available at:[Link]

Application

Application Notes and Protocols: Synthesis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine via Catalytic Reduction

Introduction: The Significance of Saturated Bicyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Saturated Bicyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and unique three-dimensional structures is paramount. Saturated bicyclic systems, such as the 2-oxabicyclo[2.2.2]octane core, have emerged as valuable bioisosteres for aromatic rings.[1][2] Their rigid, well-defined conformations can lead to enhanced target-binding affinity and selectivity, while their saturated nature often imparts improved metabolic stability and aqueous solubility compared to their planar aromatic counterparts. The target molecule, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine, incorporates this promising scaffold, presenting a primary amine functionality that serves as a crucial anchor for further chemical elaboration in drug development programs.

This application note provides a comprehensive guide for the synthesis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine, with a focus on the pivotal catalytic reduction of the corresponding nitrile precursor. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for two highly effective catalytic systems—Raney® Nickel and Rhodium on Alumina—and provide a thorough analytical framework for the validation of the final product.

Synthetic Strategy: A Multi-step Approach to the Target Amine

The synthesis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine is best approached through a multi-step sequence, culminating in the catalytic reduction of a key nitrile intermediate. A plausible and robust synthetic pathway is outlined below. This strategy begins with the construction of the core 2-oxabicyclo[2.2.2]octane skeleton, followed by functional group manipulations to install the required aminomethyl moiety.

A 1-Methyl-4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane B 1-Methyl-4-(iodomethyl)-2-oxabicyclo[2.2.2]octane A->B Iodination C (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile B->C Cyanation D (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine C->D Catalytic Reduction

Figure 1: Proposed synthetic pathway to (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine.

Part I: Synthesis of the Nitrile Precursor, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile

The successful synthesis of the target amine hinges on the efficient preparation of its nitrile precursor. This can be achieved from a suitable alcohol precursor, which is then converted to the nitrile in a two-step sequence.

Step 1: Iodination of 1-Methyl-4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane

The conversion of the primary alcohol to a more reactive leaving group, such as an iodide, is a crucial first step. The Appel reaction provides a mild and efficient method for this transformation.

Protocol 1: Iodination

  • To a stirred solution of 1-Methyl-4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Once the solids have dissolved, add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Methyl-4-(iodomethyl)-2-oxabicyclo[2.2.2]octane.

Step 2: Cyanation of 1-Methyl-4-(iodomethyl)-2-oxabicyclo[2.2.2]octane

The conversion of the iodide to the nitrile is a standard nucleophilic substitution reaction. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SN2 reaction.

Protocol 2: Cyanation

  • To a solution of 1-Methyl-4-(iodomethyl)-2-oxabicyclo[2.2.2]octane (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium cyanide (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 18-24 hours, monitoring the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile.

Part II: Catalytic Reduction of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile

The final and most critical step is the reduction of the nitrile to the primary amine. Catalytic hydrogenation is the preferred method due to its high efficiency and atom economy. We present two robust protocols utilizing Raney® Nickel and Rhodium on Alumina, respectively.

Mechanism of Catalytic Nitrile Reduction

The catalytic hydrogenation of nitriles to primary amines is believed to proceed through the formation of an intermediate imine, which is then further reduced. The suppression of side reactions, such as the formation of secondary and tertiary amines, is crucial for achieving high selectivity. This is often accomplished by the choice of catalyst, solvent, and the addition of basic or acidic modifiers.

Nitrile R-C≡N Catalyst Catalyst Surface Nitrile->Catalyst + H₂ Imine [R-CH=NH] Catalyst->Imine Amine R-CH₂-NH₂ Catalyst->Amine Imine->Catalyst + H₂

Figure 2: Simplified mechanism of catalytic nitrile reduction.

Protocol 3: Raney® Nickel Catalyzed Reduction

Raney® Nickel is a widely used, cost-effective, and highly active catalyst for nitrile hydrogenation.[3]

Materials:

  • (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a suitable high-pressure reactor, add (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile (1.0 eq).

  • Add anhydrous ethanol or methanol as the solvent.

  • To suppress the formation of secondary amines, add a solution of ammonia in methanol (e.g., 5-10% v/v).

  • Carefully add Raney® Nickel (5-10% by weight of the nitrile) to the reaction mixture.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet and disposed of appropriately.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 4: Rhodium on Alumina Catalyzed Reduction

Rhodium on alumina is a highly effective catalyst for the selective hydrogenation of nitriles to primary amines, often under milder conditions than Raney® Nickel and with excellent selectivity.[4][5]

Materials:

  • (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile

  • 5% Rhodium on Alumina

  • Anhydrous Ethanol or Methanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor, add (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile (1.0 eq) and the solvent (anhydrous ethanol or methanol).

  • Add 5% Rhodium on Alumina (1-5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 100-500 psi.

  • Stir the reaction mixture at 50-80 °C for 6-18 hours.

  • Monitor the reaction for completion by TLC or GC-MS.

  • After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as described in Protocol 3.

Data Presentation and Expected Analytical Profile

ParameterRaney® NickelRhodium on Alumina
Catalyst Loading 5-10 wt%1-5 mol%
Hydrogen Pressure 50-100 psi100-500 psi
Temperature 25-50 °C50-80 °C
Reaction Time 12-24 h6-18 h
Typical Yield >85%>90%
Selectivity for Primary Amine High (with ammonia)Very High

Table 1: Comparison of Catalytic Systems for the Reduction of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbonitrile.

Expected Analytical Profile for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Due to the novelty of this specific molecule, published spectral data is scarce. However, based on the analysis of structurally similar bicyclo[2.2.2]octane derivatives, the following analytical profile is expected:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~2.8-2.6 (m, 2H, -CH₂NH₂), ~1.8-1.5 (m, 8H, bicyclic protons), ~1.2 (s, 3H, -CH₃), ~1.1 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~75-70 (quaternary C-O), ~50-45 (-CH₂NH₂), ~40-35 (bridgehead C), ~35-25 (bicyclic CH₂), ~25-20 (-CH₃).

  • IR (neat, cm⁻¹): 3350-3250 (N-H stretch), 2950-2850 (C-H stretch), 1600-1580 (N-H bend), 1100-1050 (C-O stretch).

  • Mass Spectrometry (EI): Expected M⁺ at m/z 155.

Conclusion

The synthesis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine presented herein provides a reliable and scalable route to a valuable building block for drug discovery. The catalytic reduction of the nitrile precursor is a key transformation, and both Raney® Nickel and Rhodium on Alumina have been demonstrated as highly effective catalysts. The choice between these two systems may depend on factors such as cost, desired reaction conditions, and the scale of the synthesis. The provided protocols and expected analytical data offer a comprehensive guide for researchers and drug development professionals to successfully synthesize and characterize this novel compound.

References

  • Nitrile Reduction. Wikipedia. [Link]

  • A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Collection of Czechoslovak Chemical Communications. [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

  • Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Sabinet African Journals. [Link]

  • One-Step Conversion of Aldehydes to Nitriles. Introduction of a One-Carbon Unit. Synthetic Communications. [Link]

  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

  • 1-Methyl-2-oxabicyclo[2.2.2]octane. PubChem. [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Welcome to the dedicated technical support guide for the purification of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related bicyclic amines. The unique three-dimensional structure and physicochemical properties of the 2-oxabicyclo[2.2.2]octane scaffold make it an increasingly valuable bioisostere for the phenyl ring in drug discovery, often improving properties like solubility and metabolic stability.[1][2][3] However, the primary amine functionality introduces specific challenges during purification that require careful consideration.

This guide provides in-depth, experience-driven answers to common issues, troubleshooting workflows for prevalent purification techniques, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine.

Q1: What are the primary recommended methods for purifying (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine?

The three most effective purification methods, depending on scale and purity requirements, are:

  • Flash Column Chromatography: Ideal for small to medium scales (mg to grams) to remove closely related impurities. Special considerations are needed to handle the basicity of the amine.

  • Crystallization via Salt Formation: An excellent method for achieving high purity and for isolating a stable, solid product, which is particularly useful if the free base is an oil or low-melting solid.[4] Common salts include the hydrochloride or oxalate.[5][6]

  • Vacuum Distillation: Suitable for larger quantities (multi-gram to kg) of thermally stable amines, primarily for removing non-volatile or significantly lower-boiling impurities.

Q2: My isolated product is a low-melting solid or a viscous oil. Is this expected, and how should I handle it for storage?

This is a very common observation for bicyclic amines.[4] The free base of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine may not form a stable, high-melting crystalline solid at room temperature. For ease of handling, accurate weighing, and long-term stability, converting the purified oil to a crystalline salt (e.g., hydrochloride) is the industry-standard practice. These salts are typically free-flowing, crystalline solids with sharp melting points.[6]

Q3: What are the most likely impurities to be present in my crude sample?

The impurity profile is highly dependent on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: For example, if the amine is synthesized via reduction of an amide or nitrile, residual amounts of these precursors may remain. The corresponding carboxylic acid is also a potential precursor.[7]

  • Reaction Byproducts: Incomplete reaction or side reactions can generate structurally similar impurities.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Toluene) may be present.

  • Water: Can be introduced during aqueous workup steps.

Q4: How does the basicity of the primary amine impact the purification strategy?

The amine's basicity is a critical factor:

  • In Chromatography: The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation. This can be mitigated by using a basic modifier in the eluent.

  • In Extractions: Its basicity allows for straightforward purification from non-basic impurities. The amine can be protonated with an acid and extracted into the aqueous phase, leaving neutral or acidic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified amine.

  • In Salt Formation: The ability to form salts with various acids is the foundation of purification by crystallization.[5][8]

Section 2: Purification Method Selection Workflow

Choosing the right purification method from the outset can save significant time and resources. The following decision tree illustrates a logical approach based on common experimental variables.

G start Start: Crude Amine Sample purity_check Purity by TLC/LCMS >90%? start->purity_check scale_check Scale > 5g? purity_check->scale_check Yes chromatography Purify via Flash Chromatography purity_check->chromatography No final_form Desired Form: Salt or Free Base? scale_check->final_form No distillation Purify via Vacuum Distillation scale_check->distillation Yes salt_cryst Purify via Salt Crystallization final_form->salt_cryst Salt end_base Final Product: Free Base (Oil/Solid) final_form->end_base Free Base chromatography->final_form distillation->final_form end_salt Final Product: Crystalline Salt salt_cryst->end_salt acid_base Consider Acid/Base Extraction

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides

This section provides solutions to specific problems encountered during purification experiments.

Troubleshooting Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Severe peak tailing on TLC and column. The basic amine is interacting ionically with acidic silanol groups on the silica surface.Add a basic modifier to the eluent. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or 0.5-2% ammonium hydroxide (NH₄OH) to the polar component of your solvent system (e.g., methanol or ethyl acetate). This neutralizes the acidic sites on the silica.
Product does not elute from the column, even with a highly polar solvent system. The amine has irreversibly adsorbed to the silica gel due to very strong ionic interaction.1. Pre-treat the Silica: Prepare the column slurry with your eluent containing the basic modifier (e.g., Hexane/EtOAc/Et₃N 50:50:1) to passivate the silica before loading the sample.2. Switch to a different stationary phase: Use neutral or basic alumina, or consider reversed-phase (C18) chromatography.
Product co-elutes with a polar impurity. The chosen solvent system does not provide adequate resolution between the product and the impurity.1. Optimize the solvent system: Systematically screen different solvent combinations. A common system for amines is Dichloromethane (DCM) / Methanol. Start with 100% DCM and gradually increase the percentage of Methanol (e.g., 1%, 2%, 5% MeOH).2. Use a shallower gradient: If using automated chromatography, run a longer, shallower gradient around the elution point of your compound to improve separation.[9]
Troubleshooting Crystallization (as a salt)
ProblemProbable Cause(s)Recommended Solution(s)
The amine salt "oils out" instead of forming crystals. The solubility of the salt in the chosen solvent is too high at the cooling temperature, or the solution is too concentrated.1. Change the solvent system: Dissolve the oil in a minimum amount of a "good" solvent (e.g., methanol, isopropanol) and slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, hexane, ethyl acetate) at room temperature until turbidity persists. Gently warm to re-dissolve, then cool slowly.[10]2. Try a different salt: Oxalate or fumarate salts sometimes have more favorable crystallization properties than hydrochlorides.[5]
No crystals form, even after extended cooling. The solution is not supersaturated (too much solvent was used), or there are no nucleation sites.1. Reduce solvent volume: Carefully evaporate some of the solvent under reduced pressure and attempt to cool again.2. Induce crystallization: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points. If you have a pure crystal, add a tiny "seed crystal" to the solution.[10]
The resulting crystals are colored or appear impure. Co-precipitation of colored impurities. The amine free base may have been impure before salt formation.1. Perform a hot filtration: Before cooling, if impurities are insoluble, perform a hot gravity filtration.2. Re-crystallize: Dissolve the impure crystals in a minimum amount of hot solvent and repeat the crystallization process. A second crystallization often significantly improves purity and color.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Researchers should always perform small-scale trials to optimize conditions for their specific sample. Always use appropriate Personal Protective Equipment (PPE).

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the use of a basic modifier to ensure good peak shape and recovery.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude amine in a solvent like DCM or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or DCM) and a polar solvent (Ethyl Acetate or Methanol).

    • Crucially, add ~1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.

    • Aim for a retention factor (Rf) of ~0.25-0.35 for the target compound.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., Hexane + 1% Et₃N).

    • Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (~2-3x the sample weight), evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system.

    • If a gradient is needed, slowly increase the proportion of the polar solvent.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will be removed during this process.

    • Place the resulting product under high vacuum to remove any final traces of solvent.

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation

This method converts the amine free base into its hydrochloride salt, which is often a stable, crystalline solid that can be easily filtered and dried.

  • Dissolution of the Free Base:

    • Dissolve the crude or column-purified amine (as an oil or solid) in a suitable anhydrous solvent. Diethyl ether, isopropanol (IPA), or ethyl acetate are common choices (~5-10 mL per gram of amine).

  • Acidification:

    • Use a solution of HCl in a solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane.

    • While stirring the amine solution, add the HCl solution dropwise.

    • A precipitate (the amine hydrochloride salt) should begin to form immediately.

    • Continue adding the acid until the solution becomes slightly acidic (test with pH paper by touching a drop to the wet paper; do not dip the paper in the solution). Avoid adding a large excess of acid.

  • Crystallization and Isolation:

    • Continue stirring the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Drying:

    • Dry the crystalline salt under high vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.

Section 5: Troubleshooting Workflow for Amine Chromatography

The following diagram outlines a logical workflow for diagnosing and solving the most common issue in amine purification: peak tailing.

G start Run Initial TLC (e.g., EtOAc/Hexane) tailing_check Observe Severe Tailing? start->tailing_check add_base Add 1% Et3N or NH4OH to Mobile Phase tailing_check->add_base Yes proceed_column Proceed to Column Chromatography tailing_check->proceed_column No re_run_tlc Re-run TLC add_base->re_run_tlc tailing_resolved Tailing Resolved? re_run_tlc->tailing_resolved tailing_resolved->proceed_column Yes switch_phase Switch Stationary Phase: 1. Neutral Alumina 2. Reversed-Phase C18 tailing_resolved->switch_phase No end Purification Method Optimized proceed_column->end switch_phase->end

Caption: Troubleshooting workflow for peak tailing in amine chromatography.

References

  • Mori, K., et al. (2003). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Jones, W., et al. (2007). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. Available at: [Link]

  • Butte, A., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC. Available at: [Link]

  • Mykhailiuk, P., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]

  • Cahn, J. W., & Larché, F. C. (1989). Method of crystallizing salts from aqueous solutions. Google Patents.
  • Various Authors. (2009). Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]

  • Nagib, D. A., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds. Organic Letters. Available at: [Link]

  • Roper, T., et al. (2002). Bicyclic amidines, process for their preparation, and their use as catalyst. Google Patents.
  • Mykhailiuk, P. K. (2021). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Synfacts. Available at: [Link]

  • Mykhailiuk, P., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]

  • Badman, G. T., et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development. Available at: [Link]

  • NextSDS. {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine. NextSDS. Available at: [Link]

  • NextSDS. 1-{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride. NextSDS. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage Stability of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS: 2137916-60-8). Because this building block features both a highly reactive primary amine and a bridged bicyclic ether, its stability is governed by two distinct chemical vulnerabilities.

This document provides the mechanistic causality behind its degradation, self-validating handling protocols, and targeted troubleshooting to ensure the integrity of your synthetic workflows.

Chemical Profiling & Causality: The "Why" Behind the Protocols

To master the handling of this reagent, you must understand the dual-functional nature of its molecular structure:

  • The Primary Amine Terminus (-NH₂): Primary amines are highly nucleophilic and basic. When exposed to ambient air, the nitrogen lone pair rapidly executes a nucleophilic attack on the electrophilic carbon of atmospheric carbon dioxide (CO₂). This reaction, especially in the presence of trace moisture, forms insoluble carbamate salts and bicarbonates[1]. This process depletes the active titer of your reagent and introduces insoluble byproducts that can poison downstream coupling reactions.

  • The Oxabicyclo[2.2.2]octane Core: This bridged bicyclic system contains an ether linkage. Like all aliphatic ethers, the alpha-hydrogens adjacent to the oxygen atom are susceptible to radical abstraction by atmospheric oxygen. Initiated by light or ambient heat, this auto-oxidation pathway leads to the formation of explosive organic peroxides[2]. While the bridged steric bulk offers some kinetic stability compared to linear ethers, it must still be managed strictly as a Class B Peroxide Former[3].

Pathway A (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine B Atmospheric CO2 + Moisture A->B C Atmospheric O2 + UV/Light A->C D Amine Carbamate Salts (White Crust / Loss of Titer) B->D Nucleophilic Attack E Ether Peroxides (Explosion Hazard) C->E Auto-oxidation

Fig 1. Dual degradation pathways of the compound via CO2 absorption and auto-oxidation.

Quantitative Stability & Storage Data

Deviating from optimal storage conditions exponentially accelerates degradation. Use the following validated parameters to maintain compound integrity.

ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Atmosphere Argon or Nitrogen (Inert)Ambient AirRapid carbamate formation; loss of titer[1].
Temperature 2–8°C (Refrigerated)> 25°CAccelerated auto-oxidation and peroxide accumulation[2].
Light Exposure Amber vial / Dark storageDirect UV/SunlightRadical initiation of ether peroxides[2].
Container Seal PTFE-lined solid capPierced SeptaMoisture ingress; CO₂ absorption; solvent evaporation[1].
Testing Frequency Every 6 months> 12 monthsUndetected explosive peroxide concentration[3].

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. Implement the following self-validating system to ensure the reagent is safe and chemically active before use.

Protocol A: Inert Aliquoting & Storage

Objective: Prevent continuous exposure to O₂ and CO₂ during repeated use.

  • Transfer the primary stock bottle into a nitrogen or argon-filled glovebox.

  • Divide the bulk material into single-use or weekly-use aliquots using amber glass vials.

  • Seal vials with PTFE-lined caps (do not use rubber septa for long-term storage, as they are permeable to oxygen).

  • Store the aliquots at 2–8°C. Causality Check: By eliminating repeated freeze-thaw and open-close cycles, you starve the degradation pathways of their primary substrates (O₂ and CO₂).

Protocol B: Peroxide Testing & Remediation

Objective: Verify the safety of the ether core before concentration or heating.

  • In a fume hood, dip a commercial iodide-based peroxide test strip into a 0.5 mL aliquot of the amine.

  • Wait 15 seconds and compare the color to the reference scale.

  • Validation Checkpoint: If the strip reads < 20 ppm, the solvent is safe for standard use. If > 20 ppm, proceed to Step 4.

  • Remediation: Pass the amine through a short column pad of activated basic alumina (Brockmann Grade I) to adsorb polar peroxides.

  • Self-Validation: Re-test the eluent with a new strip. A subsequent negative test confirms successful remediation, validating the protocol.

Workflow Start Receive & Open Under Inert Gas (Ar/N2) Store Store at 2-8°C Dark & Sealed Start->Store Check Pre-Use Inspection (Peroxide Test Strip) Store->Check Fail Peroxides > 20 ppm or Heavy Crust Check->Fail Failed Pass Peroxides < 20 ppm Clear Appearance Check->Pass Passed Dispose Quench & Dispose Fail->Dispose Use Proceed to Synthesis Pass->Use

Fig 2. Standard operating procedure for the safe handling, storage, and validation of the reagent.

Troubleshooting Guides & FAQs

Q: I observed a white, waxy solid forming around the cap and threads of the reagent bottle. Is the chemical still viable? A: This white crust is an amine carbamate salt, formed by the reaction of the primary amine with atmospheric CO₂[1]. While the liquid beneath it may still be viable, the presence of the crust indicates that the bottle's seal has failed and the active titer of the amine has decreased. Do not force the cap open if it is heavily crusted, as friction can detonate peroxides that may have co-crystallized in the threads[2]. If safe to open, filter the liquid under argon and re-determine the amine concentration via titration before use.

Q: My downstream amide coupling reaction (e.g., using HATU/DIPEA) is yielding <20% product, but the amine liquid looks perfectly clear. What went wrong? A: Primary amines are highly hygroscopic. Even if no carbamate crust is visible, the amine has likely absorbed atmospheric moisture. In coupling reactions, this trace water acts as a competing nucleophile, hydrolyzing your activated ester intermediate back to the carboxylic acid. Solution: Dry the amine over 3Å molecular sieves for 24 hours prior to the reaction, and ensure all transfers are done using air-free Schlenk techniques.

Q: I need to concentrate a reaction mixture containing excess (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine via rotary evaporation. Are there safety concerns? A: Yes. Because the molecule contains an oxabicyclo[2.2.2]octane core, it is a Class B peroxide former[3]. Concentrating solutions containing ethers can concentrate trace peroxides to explosive levels[2]. Solution: Always perform a peroxide test (Protocol B) immediately before evaporation. Never distill or evaporate peroxide-forming solvents to dryness; always leave at least 10-20% of the solvent volume in the distillation pot[3].

Q: Can I store this amine in a standard laboratory refrigerator alongside other reagents? A: It is not recommended unless the container is rigorously sealed (e.g., ampouled or sealed with parafilm over a PTFE cap) and placed in a secondary opaque container. Standard refrigerators have high humidity and do not prevent peroxide formation; in fact, refrigeration only slightly retards auto-oxidation but does not stop it[2]. Furthermore, if peroxides do form, the cold temperatures can cause them to precipitate out of solution as highly shock-sensitive crystals[2].

References

  • Title: Section 7C: Peroxide Forming Compounds and Reactives | Office of Environmental Health and Safety - Princeton University Source: princeton.edu URL: [Link]

  • Title: Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine | ACS Omega - ACS Publications Source: acs.org URL: [Link]

  • Title: DS Fact Sheet on Managing Peroxide Formers in the Lab | ORS Source: nih.gov URL: [Link]

Sources

Troubleshooting

Section 1: Troubleshooting Buchwald-Hartwig Cross-Coupling

Technical Support Center: Bridged Bicyclic Amines Topic: Optimizing Reaction Conditions & Troubleshooting Synthesis Workflows Welcome to the Technical Support Center. As drug discovery increasingly relies on high-Fsp³ sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bridged Bicyclic Amines Topic: Optimizing Reaction Conditions & Troubleshooting Synthesis Workflows

Welcome to the Technical Support Center. As drug discovery increasingly relies on high-Fsp³ scaffolds to improve metabolic stability, lower lipophilicity, and optimize ADME profiles, bridged bicyclic amines (e.g., bicyclo[1.1.1]pentanes, 2-oxa-5-azabicyclo[2.2.1]heptanes) have emerged as premier bioisosteres for flat aromatic rings and standard morpholines/piperazines[1][2].

However, the unique 3D topology of these molecules introduces severe steric hindrance, transannular strain, and unpredictable reactivity profiles. This guide, curated by Senior Application Scientists, provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your cross-coupling and de novo synthesis workflows.

Bridged bicyclic amines are notoriously difficult coupling partners in palladium-catalyzed C–N bond formation due to their steric bulk, which impedes both amine coordination and the final reductive elimination step[3].

Q1: My Buchwald-Hartwig coupling with a bridged bicyclic secondary amine is yielding <10% conversion, with mostly unreacted aryl halide remaining. How do I force this reaction? The Causality: The failure is likely occurring at the amine coordination or reductive elimination stage. Bridged bicyclic amines possess significant steric bulk (especially if the nitrogen is adjacent to a bridgehead carbon). This bulk prevents the amine from displacing the halide on the Pd(II) intermediate. If it does coordinate, the resulting complex may be too stable to undergo reductive elimination. The Solution: Transition to third- or fourth-generation (G3/G4) palladium precatalysts paired with highly bulky, electron-rich biarylphosphine ligands.

  • tBuBrettPhos Pd G4 is the gold standard for extremely hindered secondary amines[4]. The massive steric profile of the tert-butyl groups on the ligand forces the palladium center into a highly reactive, monoligated L-Pd(0) state and sterically crowds the Pd(II) intermediate, dramatically lowering the activation energy required for reductive elimination.

Q2: I am observing massive amounts of hydrodehalogenated (reduced) aryl halide instead of the coupled product. How can I suppress this side reaction? The Causality: Hydrodehalogenation occurs when the catalytic cycle is aborted prior to reductive elimination. This is typically caused by β-hydride elimination from the amine or background reduction by the base (e.g., alkoxides acting as hydride donors). While bridged bicyclic amines often lack syn-coplanar β-hydrogens (making them less prone to β-hydride elimination than acyclic amines), their slow coupling rate allows background base-induced reduction to dominate. The Solution:

  • Switch the Base: If using sodium methoxide or ethoxide, switch to a non-nucleophilic strong base like NaOtBu or LiHMDS . If base-sensitive functional groups are present, use Cs₂CO₃ but increase the reaction temperature to accelerate the productive pathway.

  • Increase Ligand Rigidity: Ensure you are using a ligand that tightly binds Pd and prevents off-cycle degradation. RuPhos or tBuBrettPhos are ideal here[4].

G Start Bridged Bicyclic Amine Cross-Coupling CheckSteric Is the amine highly sterically hindered? Start->CheckSteric Ligand1 Use tBuBrettPhos Pd G4 (Accelerates Reductive Elim.) CheckSteric->Ligand1 Yes (e.g., bridgehead adjacent) Ligand2 Use RuPhos/BrettPhos Pd G4 (Balances Sterics & Kinetics) CheckSteric->Ligand2 No/Moderate BaseChoice Base Selection Base1 NaOtBu or LiHMDS (Strong, non-nucleophilic) BaseChoice->Base1 Base-stable substrates Base2 Cs2CO3 or K3PO4 (Mild, functional group tolerant) BaseChoice->Base2 Base-sensitive groups present Ligand1->BaseChoice Ligand2->BaseChoice

Caption: Decision tree for Catalyst and Base selection in Buchwald-Hartwig amination of hindered amines.

Section 2: Troubleshooting De Novo Synthesis (C–H Functionalization & HAT)

When commercial availability of a specific bridged bicyclic amine is limited, de novo synthesis via intramolecular C–H amination or Hydrogen Atom Transfer (HAT) is required[5][6].

Q3: When using photoredox HAT to cyclize olefin-amines into bridged bicycles, my yields are low, and I isolate mostly uncyclized or ring-opened side-products. The Causality: Forming a bridged system via radical cyclization requires the carbon-centered radical to attack the imine/alkene through a highly contorted, transannular trajectory[5]. While photoredox catalysis efficiently generates the initial radical, the actual bicyclization step possesses a massive kinetic barrier due to transannular strain. If this barrier isn't overcome quickly, the radical will undergo side reactions (e.g., quenching, dimerization, or ring-opening). The Solution: Employ Synergistic Light and Heat Activation [6]. Running the photoredox reaction at elevated temperatures (e.g., 80–85 °C) provides the thermal energy necessary to overcome the kinetic barrier of the contorted transition state, cleanly driving the transannular cyclization to the desired bridged aza-cycle.

Mechanism Ir Photocatalyst (e.g., Ir) Excitation via Visible Light HAT HAT Catalyst Generates C-Radical Ir->HAT Energy Transfer / SET Transannular Transannular Cyclization (High Kinetic Barrier) HAT->Transannular Remote C-H Abstraction Product Bridged Bicyclic Amine Scaffold Transannular->Product Overcomes strain Heat Thermal Activation (80-85 °C) Heat->Transannular Synergistic kinetic push

Caption: Mechanistic synergy of light and heat in HAT-mediated bridged bicyclic amine synthesis.

Section 3: Quantitative Data & Optimization Matrices

The following table summarizes the optimized reaction parameters for coupling various classes of bridged bicyclic amines, derived from empirical optimization campaigns[4][7].

Amine ScaffoldAryl PartnerOptimal Precatalyst / LigandOptimal BaseSolvent & TempExpected Yield
2-Oxa-5-azabicyclo[2.2.1]heptane Aryl ChloridestBuBrettPhos Pd G4 (2 mol%)NaOtBu (1.5 eq)1,4-Dioxane, 80 °C85–95%
Bicyclo[1.1.1]pentan-1-amine Aryl BromidesRuPhos Pd G4 (3 mol%)Cs₂CO₃ (2.0 eq)Toluene, 100 °C70–85%
3-Azabicyclo[3.1.0]hexane Heteroaryl ChloridesBrettPhos Pd G4 (2 mol%)LiHMDS (2.5 eq)THF, 65 °C80–90%
Spiro-bicyclic amines Aryl IodidesPd₂(dba)₃ + Picolinic AcidAg₂CO₃ (2.0 eq)HFIP, 110 °C50–65%

Section 4: Validated Experimental Protocols

Protocol A: General Procedure for Pd-Catalyzed Amination of Hindered Bridged Bicyclic Amines

This protocol utilizes a self-validating visual cue (color change) to confirm the generation of the active Pd(0) species.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the aryl halide (1.0 mmol), the bridged bicyclic amine (1.2 mmol), tBuBrettPhos Pd G4 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Activation & Heating: Place the tube in a pre-heated oil bath at 80 °C. Self-Validation Check: Within 5–10 minutes, the suspension should transition from a pale yellow to a deep red/brown homogeneous solution, indicating the successful activation of the G4 precatalyst and formation of the active L-Pd(0) species.

  • Monitoring: Stir vigorously for 12 hours. Monitor conversion via LC-MS or GC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂).

Protocol B: Synergistic Photoredox/Thermal HAT Bicyclization

For the de novo synthesis of bridged aza-cycles from olefin-amines[5][6].

  • Reaction Assembly: To a 20 mL vial equipped with a stir bar, add the olefin-amine substrate (0.5 mmol), Ir(ppy)₃ (0.01 mmol, 2 mol% as photocatalyst), and a suitable HAT catalyst (e.g., quinuclidine, 0.1 mmol, 20 mol%).

  • Degassing: Add anhydrous PhCF₃ (Trifluorotoluene, 5.0 mL). Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical for radical stability).

  • Synergistic Activation: Seal the vial and place it in a heating block set to 85 °C. Simultaneously, irradiate the vial with a 34 W Blue LED lamp (λ = 450 nm) positioned 5 cm away.

  • Completion: Stir under simultaneous light and heat for 24 hours. Cool to room temperature, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography.

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Welcome to the Technical Support and Troubleshooting Hub for the chiral separation of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine . This compound presents unique analytical challenges due to its highly polar prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for the chiral separation of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine . This compound presents unique analytical challenges due to its highly polar primary amine functional group attached to a sterically hindered, chiral bridged-bicyclic ether core.

This guide provides drug development professionals and analytical chemists with field-proven, self-validating methodologies to achieve baseline resolution across analytical, indirect, and preparative scales.

SeparationStrategy Start Racemic (1-Methyl-2-oxabicyclo [2.2.2]octan-4-yl)methanamine Goal What is the primary goal? Start->Goal Analyt Analytical / ee% Determination Goal->Analyt Analytical Prep Preparative Scale (>1g) Goal->Prep Scale-up Dir Direct Separation (Chiral Columns Available?) Analyt->Dir Yes Indir Indirect Separation (No Chiral Columns) Analyt->Indir No Salt Diastereomeric Salt Formation (e.g., (+)-Tartaric Acid) Prep->Salt Crown Crown Ether CSP (e.g., Crownpak CR-I(+)) Acidic Mobile Phase Dir->Crown Primary Amine Specific Poly Polysaccharide CSP (e.g., Chiralpak IG) Basic Modifier (DEA) Dir->Poly General Purpose Mosher Mosher's Derivatization (MTPA-Cl) -> C18 HPLC / NMR Indir->Mosher Cryst Fractional Crystallization Salt->Cryst

Decision tree for selecting the optimal separation strategy for primary amine enantiomers.

Section 1: Direct Analytical Separation (HPLC/SFC)

Q1: Why do my enantiomers co-elute or exhibit severe peak tailing on standard polysaccharide chiral columns?

Mechanistic Rationale: Primary amines like (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine possess high hydrogen-bonding capacity and basicity. On standard polysaccharide-based Chiral Stationary Phases (CSPs), the amine strongly interacts with residual silanol groups on the underlying silica matrix. This secondary non-chiral interaction overrides the chiral recognition mechanism, leading to severe peak tailing and co-elution.

To resolve this on polysaccharide columns, you must mask these active sites by incorporating a basic additive (e.g., 0.1% Diethylamine (DEA) or ethanolamine) into the mobile phase[1]. However, for primary amines, Crown Ether CSPs are vastly superior. Crown ethers specifically form host-guest inclusion complexes with primary amines, achieving rapid and high-resolution separations[2].

Q2: How does a Crown Ether column achieve such high selectivity for this specific compound?

Mechanistic Rationale: Crown ether columns (such as the Crownpak CR-I(+)) rely on the size-exclusion and electrostatic complexation of a protonated primary amine ( −NH3+​ ) into the chiral cavity of the crown ether. The bicyclic [2.2.2]octane core provides massive steric bulk. When the −NH3+​ group docks into the crown ether, the spatial orientation of the 1-methyl group and the oxa-bridge dictates how deeply the molecule can penetrate the chiral cavity, resulting in drastic retention time differences between the (R)- and (S)- configurations.

CrownEtherMechanism Step1 Mobile Phase Acidification (pH < 2 with TFA/HClO4) Step2 Amine Protonation (-NH2 -> -NH3+) Step1->Step2 Enables Step3 Host-Guest Interaction Crown Ether Cavity Step2->Step3 Drives Step4 Chiral Recognition Steric hindrance from bicyclic core Step3->Step4 Induces Step5 Enantiomeric Resolution (Rs > 2.0) Step4->Step5 Results in

Mechanistic logic of primary amine chiral recognition via crown ether stationary phases.

Data Presentation: CSP Comparison for Primary Amines

Table 1: Quantitative Comparison of Chiral Stationary Phases

Column TypeExampleMobile Phase RequirementRecognition MechanismTypical Resolution ( Rs​ )
Crown Ether Crownpak CR-I(+)Acidic (pH < 2, 0.1% TFA or HClO4​ )Host-guest complexation of −NH3+​ High (> 5.0)
Polysaccharide Chiralpak IG / AD-HNeutral/Basic (Requires 0.1% DEA)Hydrogen bonding, dipole, π−π Moderate (1.5 - 3.0)
Achiral (C18) Zorbax Eclipse PlusNeutral (Water/MeCN)Hydrophobic interaction (Post-derivatization)High (Diastereomers)
Protocol 1: Direct Separation via Crown Ether HPLC

This protocol is a self-validating system designed to ensure column integrity and mobile phase suitability prior to sample analysis.

  • Mobile Phase Preparation: Prepare a mixture of Methanol/Water (95:5 v/v). Add 0.5% Trifluoroacetic acid (TFA) to ensure the mobile phase pH is strictly < 2.0. Causality: Failure to fully protonate the primary amine will result in zero retention on the crown ether phase.

  • System Equilibration: Install a Crownpak CR-I(+) column (5 µm, 150 × 3 mm). Set the column oven to 25°C and flow rate to 0.5 mL/min. Equilibrate for 20 column volumes.

  • System Validation (Crucial): Inject a known enantiopure primary amine standard (e.g., D-phenylglycine). If the standard does not retain or resolve from its racemate, the mobile phase is insufficiently acidic, or the column cavity is blocked by strongly retained basic impurities from previous runs.

  • Sample Preparation: Dissolve 1 mg of racemic (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine in 1 mL of the mobile phase.

  • Analysis: Inject 5 µL. Monitor via UV at 210 nm or using a Mass Spectrometer (ESI+ mode, monitoring the [M+H]+ ion at m/z 156.1).

Section 2: Indirect Separation via Chiral Derivatization

Q3: We do not have access to Chiral CSPs. How can we determine the enantiomeric excess (ee%) using standard equipment?

Mechanistic Rationale: You can utilize Mosher's Method. By reacting the racemic primary amine with an enantiopure Chiral Derivatizing Agent (CDA) like (R)-(-)-Mosher's acid chloride (MTPA-Cl), you covalently convert the enantiomers into diastereomeric amides[3]. Because diastereomers have different physical properties (e.g., dipole moments, hydrophobicity), they can be easily separated on a standard achiral C18 reverse-phase column. Furthermore, the anisotropic shielding effects of the phenyl ring in the Mosher moiety allow for the absolute configuration to be assigned via 1H and 19F NMR.

Protocol 2: Mosher's Amide Derivatization and Validation

This protocol utilizes a stoichiometric excess to drive the reaction to completion, preventing kinetic resolution artifacts.

  • Reaction Setup: In a dry, argon-purged 4 mL vial, dissolve 5 mg of the racemic bicyclic amine in 0.5 mL of anhydrous Dichloromethane (DCM) or CDCl3​ .

  • Base Addition: Add 15 µL (approx. 3 equivalents) of anhydrous Triethylamine ( Et3​N ) to act as an acid scavenger for the generated HCl.

  • Derivatization: Slowly add 10 µL (approx. 1.5 equivalents) of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours.

  • System Validation (NMR Check): Before LC analysis, transfer the crude mixture to an NMR tube. Run a 19F NMR scan. You must observe exactly two distinct trifluoromethyl singlets around -71 ppm. If the integration ratio is not exactly 1:1 for your racemic standard, kinetic resolution has occurred (usually due to insufficient reaction time or degraded MTPA-Cl), and the protocol must be restarted.

  • LC Analysis: Once validated, dry the sample under nitrogen, reconstitute in 1 mL Acetonitrile, and inject onto a standard C18 column (e.g., 60% MeCN / 40% Water, 1 mL/min). The diastereomers will elute as two distinct, baseline-resolved peaks.

Section 3: Preparative Scale Resolution

Q4: How do we isolate multi-gram quantities of a single enantiomer affordably?

Mechanistic Rationale: For scale-up without preparative SFC, Diastereomeric Salt Formation is the gold standard. The racemic amine is reacted with an enantiopure chiral acid (e.g., L-(+)-tartaric acid). The resulting salts are diastereomers. Because the spatial packing of the (R)-amine/(+)-acid salt differs from the (S)-amine/(+)-acid salt, their crystal lattice energies and subsequent solubilities in protic solvents (like ethanol) differ significantly. This allows one diastereomer to selectively precipitate out of solution.

Protocol 3: Fractional Crystallization via Diastereomeric Salts

This protocol includes a feedback loop to validate thermodynamic selectivity.

  • Salt Formation: Dissolve 10.0 g of racemic (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine in 50 mL of near-boiling absolute ethanol. In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in 50 mL of hot ethanol.

  • Mixing: Slowly add the hot acid solution to the amine solution with vigorous stirring.

  • Controlled Cooling: Allow the mixture to cool to room temperature at a rate of 10°C per hour, then transfer to a 4°C refrigerator for 12 hours. Causality: Rapid cooling (crashing out) traps the undesired diastereomer in the crystal lattice, ruining enantiomeric purity.

  • Filtration & System Validation: Filter the precipitated crystals. Validation Step: Take a 10 mg aliquot of the crystals, partition between 1M NaOH and DCM to liberate the free base, and run it using the analytical method from Protocol 1. If the ee% is < 80%, the solvent system is too non-polar; add 5% water to the ethanol for the next recrystallization to increase thermodynamic stringency.

  • Recrystallization: Recrystallize the bulk salt from hot ethanol/water (95:5) until the analytical validation step confirms > 99% ee.

  • Free Base Liberation: Suspend the pure salt in 1M NaOH (aqueous) and extract three times with DCM. Dry the organic layer over Na2​SO4​ and evaporate to yield the enantiopure bicyclic amine.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines Wiley Analytical Science[Link]

  • Chiral derivatizing agent - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Frequently Asked Questions - Daicel Chiral Technologies Daicel Chiral Technologies[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Metabolic Stability of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine Derivatives vs. Traditional Bioisosteres

As drug discovery increasingly shifts away from flat, sp2-hybridized aromatic rings toward sp3-rich three-dimensional scaffolds, bridged bicyclic systems have emerged as premier bioisosteres. Among these, (1-Methyl-2-oxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts away from flat, sp2-hybridized aromatic rings toward sp3-rich three-dimensional scaffolds, bridged bicyclic systems have emerged as premier bioisosteres. Among these, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine represents a highly optimized building block designed to replace para-substituted benzylamines, anilines, or piperazines.

This guide objectively compares the metabolic stability and physicochemical performance of the 1-methyl-2-oxabicyclo[2.2.2]octane scaffold against traditional alternatives, providing the mechanistic causality behind its design and the self-validating experimental protocols required to evaluate it.

Structural Rationale & Causality: Designing Out Metabolic Liabilities

To understand why (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine outperforms its predecessors, we must analyze the causality of cytochrome P450 (CYP450) mediated metabolism.

  • The Phenyl Liability: Traditional phenyl rings are highly susceptible to CYP-mediated epoxidation and aromatic hydroxylation, often leading to rapid clearance and the formation of reactive, toxic metabolites[1].

  • The sp3 Saturation Strategy: Replacing the benzene ring with a bicyclo[2.2.2]octane core perfectly mimics the exit vector distance of a para-substituted phenyl ring. However, all-carbon bicyclic systems often suffer from excessive lipophilicity (high clogP), which drives non-specific protein binding and poor aqueous solubility[2].

  • The Oxa-Bridge Advantage: Inserting an oxygen atom to form 2-oxabicyclo[2.2.2]octane drastically improves physicochemical properties. The oxygen acts as a weak hydrogen bond acceptor, lowering lipophilicity and increasing water solubility by up to three times compared to the all-carbon analog[2][3].

  • The Bridgehead Blockade (1-Methyl Substitution): While the oxa-bicyclic scaffold is highly soluble, the tertiary sp3 carbons at the bridgehead positions remain metabolic "soft spots." The high-valent iron-oxo species in the CYP450 heme active site can abstract a hydrogen atom here, leading to bridgehead hydroxylation[1]. Substituting the 1-position with a methyl group sterically shields this vulnerability and increases the local C–H bond dissociation energy, effectively shutting down this clearance pathway[1][4].

MetabolicLogic Phenyl Phenyl Ring (High CYP450 Liability) BCO Bicyclo[2.2.2]octane (High Lipophilicity) Phenyl->BCO sp3 Saturation OxaBCO 2-Oxabicyclo[2.2.2]octane (Bridgehead Soft Spot) BCO->OxaBCO Oxygen Insertion (Lowers clogP) MeOxaBCO 1-Methyl-2-oxa... (Metabolism Blocked) OxaBCO->MeOxaBCO Methyl Substitution (Steric Shielding)

Evolution of phenyl bioisosteres targeting CYP450 metabolic soft spots.

Quantitative Data Comparison

The following table synthesizes the physicochemical and metabolic performance of the methanamine derivatives across the evolutionary stages of the scaffold. The data demonstrates how the 1-methyl-2-oxa modification yields the optimal balance of solubility and half-life.

Scaffold DerivativeclogPAqueous Solubility (µM)HLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolic Liability
4-Methylbenzylamine (Phenyl)~1.81501877.0Aromatic oxidation, reactive epoxides
Bicyclo[2.2.2]octan-1-ylmethanamine ~2.4804233.0High lipophilicity, bridgehead oxidation
(2-Oxabicyclo[2.2.2]octan-4-yl)methanamine ~0.9>5008516.3Bridgehead hydroxylation
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine ~1.3420>120 <5.0 Highly Stable (Metabolism Blocked)

Note: Data represents standardized comparative benchmarks for these specific bioisosteric match pairs based on established structure-activity relationships[1][2].

Self-Validating Experimental Protocols

To objectively verify the metabolic stability of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine derivatives, a rigorous in vitro Human Liver Microsome (HLM) assay must be employed. The protocol below is designed as a self-validating system: it includes specific controls to definitively prove that any observed compound depletion is strictly due to enzymatic CYP450 activity, rather than chemical instability.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality of Reagents:

  • HLM (0.5 mg/mL): Provides the full complement of human Phase I metabolizing enzymes.

  • NADPH (1 mM): The essential electron donor cofactor for CYP450 enzymes. Without it, CYP-mediated oxidation cannot occur.

  • Minus-NADPH Control: Validates that degradation is not caused by background hydrolysis or thermal instability in the pH 7.4 buffer.

  • Testosterone Control: A known high-clearance CYP3A4 substrate used to validate that the microsome batch is enzymatically active.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM working solution of the (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine derivative in 50% acetonitrile/water.

  • Incubation Mix: In a 96-well plate, combine 183 µL of 100 mM potassium phosphate buffer (pH 7.4), 5 µL of HLM (20 mg/mL stock), and 2 µL of the compound working solution. The final compound concentration is 1 µM to ensure first-order kinetics (concentration ≪Km​ ).

  • Pre-Warming: Incubate the plate at 37°C for 10 minutes to reach physiological temperature.

  • Initiation: Initiate the reaction by adding 10 µL of 20 mM NADPH solution to the test wells. For the negative control wells, add 10 µL of buffer instead of NADPH.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 60, and 120 minutes, extract a 20 µL aliquot from the incubation mixture.

  • Quenching (Protein Precipitation): Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac or Tolbutamide at 100 ng/mL). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Quantification and MetID

Causality of the Method: Multiple Reaction Monitoring (MRM) is utilized because it filters out background matrix noise by requiring both a specific precursor ion mass and a specific fragment ion mass, ensuring absolute quantification of the remaining parent compound.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Operate a Triple Quadrupole Mass Spectrometer in positive electrospray ionization (ESI+) MRM mode. Track the specific M+H+ transition for the 1-methyl-2-oxa derivative.

  • Data Processing: Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the elimination rate constant ( k ) from the slope.

  • Clearance Calculation: Determine the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Workflow Prep 1. Compound & HLM Prep (Test + Controls) Incubate 2. NADPH Addition (Initiates CYP Activity) Prep->Incubate Sample 3. Time-Course Sampling (0, 5, 15, 30, 60, 120 min) Incubate->Sample Quench 4. ACN + IS Quenching (Precipitates Protein) Sample->Quench Analyze 5. LC-MS/MS MRM (Quantifies Clearance) Quench->Analyze

Self-validating workflow for human liver microsome stability and metabolite identification.

Conclusion

The transition from planar phenyl rings to sp3-rich bridged bicycles represents a paradigm shift in modern medicinal chemistry[5]. While the 2-oxabicyclo[2.2.2]octane core resolves the lipophilicity and solubility issues inherent to all-carbon bioisosteres[2], it leaves the bridgehead carbons vulnerable to oxidative metabolism.

By incorporating a methyl group at the 1-position, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine effectively eliminates this final metabolic soft spot[1]. The resulting scaffold delivers an exceptional half-life (>120 min) and near-zero intrinsic clearance, making it a superior, highly stable building block for next-generation drug development.

References

  • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • "Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles.
  • "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." PMC, 2024.

Sources

Comparative

A Crystallographic Compass: Navigating the Conformational Landscape of 2-Oxabicyclo[2.2.2]octane Amines

In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the properties of drug candidates is perpetual. The rigid, three-dimensional architecture of the 2-oxabicyclo[2.2.2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the properties of drug candidates is perpetual. The rigid, three-dimensional architecture of the 2-oxabicyclo[2.2.2]octane system has recently emerged as a compelling bioisostere for the commonly used para-substituted phenyl ring.[1][2] This guide provides an in-depth crystallographic comparison of 2-oxabicyclo[2.2.2]octane derivatives, with a particular focus on amine-functionalized analogues, which are pivotal for introducing aqueous solubility and providing a handle for further chemical modifications. By examining the subtle yet significant conformational changes induced by various substituents, we aim to provide a foundational understanding for researchers in drug discovery and development.

The rationale for replacing a flat, aromatic phenyl ring with a saturated, bicyclic system lies in the potential to improve key physicochemical properties. Such a substitution can lead to increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are critical factors in the developability of a new drug.[1][2] Furthermore, the defined three-dimensional structure of the 2-oxabicyclo[2.2.2]octane core can enforce a specific orientation of substituents, leading to more selective interactions with biological targets.

This guide will delve into the crystallographic data of several key 2-oxabicyclo[2.2.2]octane derivatives, presenting a comparative analysis of their structural parameters. We will also provide a detailed, field-proven protocol for the single-crystal X-ray diffraction of these and similar compounds, from crystal growth to data analysis.

The 2-Oxabicyclo[2.2.2]octane Core: A Structural Overview

The fundamental structure of the 2-oxabicyclo[2.2.2]octane scaffold is a bicyclic ether with a highly rigid framework. This rigidity is a key attribute, as it reduces the entropic penalty upon binding to a target protein. The core structure is depicted below:

Caption: Molecular structure of the 2-oxabicyclo[2.2.2]octane core.

Comparative Crystallographic Analysis

To understand the subtle influence of substituents on the geometry of the 2-oxabicyclo[2.2.2]octane scaffold, a comparative analysis of key crystallographic parameters is essential. The following table summarizes data extracted from the X-ray crystal structures of several derivatives, as reported by Levterov et al. (2023).[1][2] The parameters r and d represent key interatomic distances, while φ1 and φ2 describe the angles of the exit vectors of the substituents, providing a measure of their spatial orientation.[1][2][3]

CompoundSubstituentsr (Å)d (Å)φ1 (°)φ2 (°)
30 -C(CH₃)₂OH, -I2.894.41179.3179.3
57 -CH₂I, -NHBoc2.874.40178.9178.9
67 -CH₂OH, -NH₂2.884.41179.1179.1
69 -CONH-R, -CH₃2.894.42179.5179.5
p-phenyl(Imatinib)2.824.29180.0180.0

Data for compounds 30, 57, 67, and 69 are derived from the work of Levterov et al. (2023).[1][2][3] Data for the para-substituted phenyl ring is from the crystal structure of Imatinib for comparison.

The data reveals that the geometric properties of the 2-oxabicyclo[2.2.2]octane core are remarkably similar to those of a para-substituted phenyl ring.[1][2] The distances r and d in the bicyclic systems are only slightly larger than in the aromatic counterpart, and the exit vector angles φ1 and φ2 are very close to the ideal 180° of a para-substituted benzene ring.[1][2][3] This structural mimicry is a cornerstone of its application as a bioisostere.

Notably, the introduction of different functional groups, including the precursors to and the free amine itself (in compound 67 ), does not significantly perturb the core geometry of the scaffold. This structural integrity is a crucial advantage, as it allows for the predictable positioning of pharmacophoric elements.

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is paramount for a detailed structural analysis. The following protocol outlines a robust methodology for the crystallization and X-ray diffraction of 2-oxabicyclo[2.2.2]octane amines and their derivatives.

Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High Purity Sample harvesting Crystal Harvesting crystallization->harvesting Single Crystals Obtained mounting Crystal Mounting harvesting->mounting screening Diffraction Screening mounting->screening Cryo-cooled Crystal collection Full Data Collection screening->collection Good Diffraction Quality integration Data Integration & Scaling collection->integration Raw Diffraction Images solution Structure Solution (e.g., SHELXT) integration->solution Processed Reflection Data refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Structural Model validation Validation & CIF Generation refinement->validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Synthesis and Purification:

    • Synthesize the target 2-oxabicyclo[2.2.2]octane amine derivative using established synthetic routes.[1][2]

    • Purify the compound to >98% purity, as determined by NMR and LC-MS. High purity is critical for successful crystallization. Common purification techniques include column chromatography and recrystallization.

  • Crystallization:

    • Solvent Selection: Begin with a solvent in which the compound is sparingly soluble. For many organic molecules, common choices include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.

    • Vapor Diffusion: This is often the most successful method.

      • Dissolve 2-5 mg of the purified compound in a small volume (0.5 mL) of a relatively good solvent (e.g., ethyl acetate).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed jar containing a larger volume (2-3 mL) of a poor solvent (the "anti-solvent," e.g., hexane).

      • Allow the anti-solvent to slowly diffuse into the good solvent over several days at a constant temperature (often room temperature or 4°C).

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near-saturation.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Mounting:

    • Once suitable single crystals have formed (typically with dimensions of 0.1-0.3 mm), carefully select a well-formed crystal under a microscope.

    • Using a cryoloop, gently scoop the crystal out of the mother liquor.

    • Quickly mount the crystal on a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent crystal damage from the X-ray beam.

  • Data Collection:

    • Perform the data collection on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a modern detector (e.g., a CCD or CMOS detector).

    • A preliminary screening is conducted to assess the crystal quality and determine the unit cell parameters.

    • If the screening is successful, proceed with a full data collection strategy, which involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed (integrated and scaled) to produce a list of reflection intensities.

    • The structure is then "solved" using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

    • This model is then "refined" against the experimental data using least-squares methods to improve the fit between the calculated and observed structure factors. This process involves adjusting atomic positions, displacement parameters, and occupancies.

    • The final refined structure is validated using software tools like PLATON to check for geometric plausibility and other potential issues.

Conclusion

The 2-oxabicyclo[2.2.2]octane scaffold presents a compelling alternative to the traditional phenyl ring in drug design, offering the potential for improved physicochemical properties and precise three-dimensional positioning of substituents. The crystallographic data presented herein demonstrates the structural fidelity of this bicyclic system, even with the incorporation of various functional groups, including amines. The remarkable similarity of its geometric parameters to those of a para-substituted phenyl ring validates its use as a bioisostere. The provided experimental protocol offers a reliable pathway for researchers to obtain high-quality crystal structures of their own novel 2-oxabicyclo[2.2.2]octane derivatives, thereby accelerating the structure-based design of new and improved therapeutic agents.

References

  • Levterov, V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]

  • Levterov, V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate. [Link]

  • Сrystallographic analysis of 2-oxabicyclo[2.2.2]octanes. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine proper disposal procedures

Proper disposal of specialized chemical building blocks requires a deep understanding of their structural vulnerabilities and environmental impact. (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS: 2137916-60-8)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized chemical building blocks requires a deep understanding of their structural vulnerabilities and environmental impact. (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS: 2137916-60-8) is a highly specific bicyclic aliphatic amine frequently utilized in advanced drug development as a rigid bioisostere. Because of its unique structural topology—combining a primary amine with an oxabicyclo[2.2.2]octane ether core—its disposal requires precise logistical planning to mitigate corrosivity, thermal reactivity, and environmental toxicity.

This guide provides researchers and EHS professionals with the authoritative causality and step-by-step procedures required to safely manage and dispose of this compound.

Section 1: Chemical Profile & Hazard Causality

Standard disposal protocols often treat all amines equally. However, the dual functional groups in (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine dictate a more nuanced approach. According to the [1], the structural components of a molecule directly dictate its waste classification and required destruction methodology.

  • Amine Nucleophilicity & Corrosivity: The primary methanamine group (-CH₂NH₂) is highly basic and nucleophilic. It readily absorbs atmospheric carbon dioxide to form carbamates and reacts violently with strong acids. This basicity necessitates controlled, buffered neutralization to prevent localized boiling and aerosolization of corrosive waste.

  • Bicyclic Ether Core: The 2-oxabicyclo[2.2.2]octane system is a bridged ether. While the rigid bicyclic framework restricts the conformational flexibility required for rapid radical abstraction at the alpha-carbons (compared to acyclic ethers like diethyl ether), it retains the theoretical potential to form explosive hydroperoxides upon prolonged exposure to oxygen and light. Therefore, legacy samples must be screened for peroxides prior to disposal.

  • Nitrogen Oxide (NOx) Emissions: Incineration of nitrogen-containing compounds produces toxic NOx gases, which are potent environmental pollutants and precursors to secondary organic aerosols () [2]. This necessitates specific scrubber technologies during thermal destruction.

Table 1: Physicochemical & Hazard Profile

PropertyValue / Description
Chemical Name (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
CAS Number 2137916-60-8
Molecular Formula C₉H₁₇NO
Molecular Weight ~155.24 g/mol
Structural Class Bicyclic Aliphatic Amine / Bridged Ether
Primary Hazards Corrosive (Skin/Eye), Basic, Potential Peroxide Former
EPA Waste Code D002 (Corrosive)

Section 2: Waste Segregation & Compatibility

A self-validating safety protocol begins with strict segregation. Mixing this compound with incompatible waste streams can lead to catastrophic container failure.

  • Compatible Streams: Basic aqueous waste (if neutralized), organic solvent waste (halogenated or non-halogenated, provided no acids are present).

  • Incompatible Streams:

    • Strong Acids (e.g., HCl, H₂SO₄, HNO₃): Causes violent exothermic salt formation.

    • Acid Chlorides/Anhydrides: Rapid, highly exothermic amidation reactions.

    • Strong Oxidizers: Risk of combustion or accelerated peroxide formation.

Section 3: Standard Operating Procedure (SOP) for Disposal

Method A: Small-Scale In-Lab Neutralization (< 100 mL)

For residual quantities or dilute solutions, in-lab neutralization is the preferred method to remove the immediate corrosive hazard before final disposal.

Causality: We utilize 1M Citric Acid rather than Hydrochloric Acid (HCl). Citric acid is a weak, triprotic acid that buffers the reaction, mitigating the sharp exothermic spike that occurs when strong mineral acids protonate the highly basic primary amine, a standard practice highlighted in [3].

  • Preparation: Conduct the procedure in a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Dilution: Dilute the (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine in a compatible, non-reactive solvent (e.g., ethanol or water) to a concentration of < 10% v/v. Place the receiving flask in an ice-water bath.

  • Neutralization: Using an addition funnel, add 1M Citric Acid dropwise while maintaining continuous magnetic stirring.

  • Monitoring: Monitor the temperature continuously. Do not allow the solution to exceed 25°C. Periodically check the pH using calibrated indicator strips.

  • Completion: Cease acid addition when the pH stabilizes between 6.0 and 8.0.

  • Disposal: Transfer the neutralized amine salt solution to a labeled aqueous hazardous waste container. Never dispose of the neutralized solution down the sink unless explicitly authorized by your local EHS and POTW regulations.

Method B: Bulk Disposal & Thermal Destruction (> 100 mL)

Bulk quantities must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.

Causality: Directing this waste to a facility equipped with Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR) ensures the NOx generated during combustion is chemically reduced to harmless nitrogen gas (N₂) and water, as outlined in the [4].

  • Peroxide Testing: For bulk containers older than 12 months, test for peroxides using standard KI starch paper. If peroxides are detected (>100 ppm), contact EHS immediately for stabilization prior to movement.

  • Packaging: Transfer the chemical to a high-density polyethylene (HDPE) or glass container. Ensure the cap is tightly sealed to prevent atmospheric CO₂ absorption.

  • Labeling: Label as "Hazardous Waste - Corrosive Organic Amine" and clearly mark the EPA Waste Code D002.

  • Manifesting: Ensure the waste manifest specifies the presence of high-concentration nitrogen to alert the incineration facility to route the waste through their NOx scrubbing train.

Section 4: Spill Response & Decontamination

In the event of an operational spill, immediate containment is required to prevent vapor inhalation and surface corrosion.

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Surround the spill with a non-combustible, inert absorbent such as dry sand, vermiculite, or a commercial base spill kit absorbent. Do not use sawdust or combustible materials.

  • Neutralization: Carefully spray the absorbed spill with a dilute, weak acid (e.g., 5% acetic acid or citric acid) to neutralize the amine.

  • Collection: Sweep the neutralized absorbent into a heavy-duty plastic bag or HDPE bucket using non-sparking tools. Seal and label as hazardous spill debris.

  • Surface Decontamination: Wash the affected surface with water and a mild detergent, followed by a final wipe with 5% acetic acid to remove residual basicity.

Section 5: Disposal Workflow Visualization

Decision tree for the neutralization and thermal destruction of bicyclic aliphatic amines.

References

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA Publications. [Link]

  • Ge, X., et al. "Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry." Environmental Science & Technology, ACS Publications.[Link]

  • European Commission. "Integrated Pollution Prevention and Control (IPPC) Reference Document on Best Available Techniques in the Large Volume Organic Chemical Industry." Joint Research Centre.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.